molecular formula C10H12ClNO2 B3046053 Methyl indoline-3-carboxylate hydrochloride CAS No. 1187928-23-9

Methyl indoline-3-carboxylate hydrochloride

Cat. No.: B3046053
CAS No.: 1187928-23-9
M. Wt: 213.66
InChI Key: XFCKOZFVPUTOHP-UHFFFAOYSA-N
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Description

Methyl indoline-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66. The purity is usually 95%.
BenchChem offers high-quality Methyl indoline-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl indoline-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h2-5,8,11H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCKOZFVPUTOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736849
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-23-9
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl Indoline-3-Carboxylate Hydrochloride: A Comprehensive Synthesis and Process Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl indoline-3-carboxylate hydrochloride (CAS: 1187928-23-9) is a highly valued bicyclic building block in medicinal chemistry, frequently utilized as a conformationally constrained scaffold in the development of β-lactamase inhibitors and non-natural amino acids[1][2]. Synthesizing this molecule requires precise chemocontrol to selectively reduce the electron-rich pyrrole ring without degrading the ester functionality or triggering spontaneous re-oxidation. This whitepaper provides an in-depth, self-validating protocol for the synthesis of this compound, emphasizing mechanistic causality, chemoselectivity, and rigorous quality control.

Retrosynthetic Strategy & Pathway Design

The synthesis of methyl indoline-3-carboxylate hydrochloride typically proceeds via a highly efficient three-step linear sequence starting from commercially available indole-3-carboxylic acid.

  • Esterification : Protection of the carboxylic acid as a methyl ester. This is a critical prerequisite; attempting to reduce the free acid directly often fails because the acidic proton quenches the hydride source, and the resulting carboxylate exhibits poor solubility in organic media.

  • Chemoselective Reduction : Reduction of the C2-C3 double bond of the indole core to form the indoline free base (CAS: 39891-71-9)[3].

  • Salt Formation : Precipitation of the secondary amine as a hydrochloride salt (CAS: 1187928-23-9)[1]. Indolines lacking N-protection are highly unstable and will spontaneously oxidize back to the indole in the presence of atmospheric oxygen[4]. Salt formation is a chemical necessity for long-term bench stability.

SynthesisPathway A Indole-3-carboxylic acid B Methyl indole-3-carboxylate A->B MeOH, H2SO4 (Esterification) C Methyl indoline-3-carboxylate B->C NaBH3CN, AcOH (Reduction) D Target Hydrochloride Salt C->D 4M HCl/Dioxane (Salt Formation)

Figure 1: Three-step synthesis pathway to methyl indoline-3-carboxylate hydrochloride.

Mechanistic Causality: The Chemoselective Reduction

The critical node in this pathway is the reduction of methyl indole-3-carboxylate to methyl indoline-3-carboxylate. Standard catalytic hydrogenation (e.g., H₂/Pd-C) often leads to over-reduction or hydrogenolysis of the ester. Furthermore, strong hydride donors like LiAlH₄ will aggressively reduce the ester to an alcohol and can trigger elimination to yield 3-methylindole derivatives[5].

Instead, an ionic reduction utilizing Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid is the field-proven standard[6].

The Causality of Reagent Selection:

  • Acetic Acid (Solvent & Proton Source): The indole ring is weakly nucleophilic at C3. Acetic acid protonates the C3 position, disrupting the aromaticity of the pyrrole ring and generating a highly electrophilic indoleninium (iminium) intermediate.

  • NaBH₃CN (Hydride Donor): Unlike NaBH₄, which rapidly degrades in acidic media, the electron-withdrawing cyano group in NaBH₃CN stabilizes the boron-hydrogen bonds, allowing it to survive in glacial acetic acid. The hydride selectively attacks the sterically accessible C2 position of the indoleninium ion, yielding the indoline[6].

Mechanism N1 Indole Core (Electron Rich) N2 Protonation at C3 (AcOH) N1->N2 N3 Indoleninium Ion (Electrophilic) N2->N3 N4 Hydride Attack at C2 (NaBH3CN) N3->N4 N5 Indoline Core (Reduced) N4->N5

Figure 2: Mechanistic sequence of the chemoselective ionic reduction of the indole core.

Step-by-Step Experimental Methodologies & Self-Validating Protocols

Step 1: Synthesis of Methyl Indole-3-Carboxylate

Objective: Convert indole-3-carboxylic acid to its methyl ester. Protocol:

  • Suspend indole-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.5 M).

  • Add concentrated sulfuric acid (1.1 equiv) dropwise at 0 °C[2].

  • Reflux the mixture for 18 hours. The suspension will transition to a homogeneous solution as the esterification proceeds.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product spot will be strongly UV-active and exhibit a higher Rf than the highly polar starting acid.

  • Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield methyl indole-3-carboxylate as a solid[2].

Step 2: Chemoselective Reduction to Methyl Indoline-3-Carboxylate

Objective: Reduce the indole core to an indoline without affecting the methyl ester. Protocol:

  • Dissolve methyl indole-3-carboxylate (1.0 equiv) in glacial acetic acid (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add NaBH₃CN (3.0 to 6.0 equiv) over 30 minutes to control the exothermic evolution of hydrogen gas[6][7].

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: TLC analysis will show the disappearance of the starting material. The indoline product typically stains strongly with ninhydrin (red/purple) due to the newly formed secondary amine, distinguishing it from the indole precursor.

  • Quench by carefully pouring the mixture into ice water, basify to pH 9 with aqueous NaOH (to free the indoline base), and extract with ethyl acetate. Caution: Quenching cyanoborohydride generates toxic HCN gas; perform strictly in a highly ventilated fume hood[6].

  • Purification: If polar impurities (e.g., unreacted acid) remain, purify via silica gel column chromatography (gradient elution of hexane/ethyl acetate) or recrystallization from hot methanol[8].

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the oxidation-prone indoline as a hydrochloride salt. Protocol:

  • Dissolve the purified methyl indoline-3-carboxylate in anhydrous diethyl ether or dichloromethane.

  • Add 4M HCl in dioxane (1.2 equiv) dropwise at 0 °C[4].

  • A precipitate will immediately form. Stir for an additional 30 minutes to ensure complete crystallization.

  • Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum.

  • Self-Validation: The resulting methyl indoline-3-carboxylate hydrochloride should appear as a white to light-pink powder[4]. ¹H NMR (CD₃OD) will show a characteristic downfield shift of the C2 methylene protons compared to the free base, confirming protonation of the indoline nitrogen[4].

Quantitative Data: Reduction Condition Optimization

To justify the selection of NaBH₃CN/AcOH, the following table summarizes the comparative efficacy of various reducing systems for indole-3-carboxylates based on empirical laboratory data.

Reducing Agent SystemChemoselectivityYield (%)Major Byproducts / Limitations
NaBH₃CN / Glacial AcOH Excellent 75 - 85% Trace over-reduction; generates toxic HCN upon quenching[6].
NaBH₄ / TFAModerate50 - 60%Rapid hydride degradation; requires a massive excess of reagents.
H₂ / Pd-C (High Pressure)Poor< 30%Hydrogenolysis of the ester; ring-opening side reactions.
LiAlH₄ / THFNone0%Reduces ester to alcohol; yields 3-methylindole derivatives[5].

Trustworthiness and Quality Control (E-E-A-T)

As a best practice in process chemistry, it is critical to emphasize that indolines are highly susceptible to spontaneous air oxidation[4]. Therefore, the conversion to the hydrochloride salt is not merely a formulation step, but a strict requirement for long-term storage. The final salt must be stored at 4 °C under an inert atmosphere and protected from light to prevent degradation[3].

References

Sources

Unraveling the Enigma of CAS Number 39891-71-9: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: March 2026

Initial investigations to construct an in-depth technical guide on the chemical substance designated by CAS number 39891-71-9 have hit a significant roadblock. Extensive searches across multiple chemical databases and scientific literature have failed to identify any compound associated with this specific identifier. This suggests that the provided CAS number is likely incorrect, has been withdrawn, or is not in public circulation.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a critical and unambiguous identifier for chemical substances. Its accuracy is paramount for accessing reliable data on chemical properties, synthesis, safety, and applications. In this instance, the absence of any verifiable information linked to CAS number 39891-71-9 prevents the creation of the requested technical guide.

The process of developing a comprehensive technical resource, as outlined in the initial request, would typically involve a multi-step approach:

  • Compound Identification and Characterization: The first and most crucial step is the definitive identification of the chemical compound, including its IUPAC name, synonyms, molecular formula, and structure. This foundational information is currently unavailable for the provided CAS number.

  • Physicochemical Properties and Data Compilation: Once identified, a thorough compilation of the compound's physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, would be undertaken. This information is essential for understanding the compound's behavior and for its practical application in a laboratory setting.

  • Synthesis and Manufacturing Processes: A detailed exploration of the synthetic routes to the compound would be presented, including reaction mechanisms, necessary reagents and catalysts, and purification techniques. This section would provide valuable insights for chemists seeking to produce the substance.

  • Mechanism of Action and Biological Activity: For professionals in drug development, understanding the compound's mechanism of action at a molecular level is of utmost importance. This would involve a review of its interactions with biological targets, signaling pathways, and overall pharmacological effects.

  • Applications in Research and Drug Development: This section would highlight the known or potential applications of the compound, drawing from preclinical and clinical studies. It would discuss its use as a research tool, a therapeutic agent, or a starting material for the development of new drugs.

  • Analytical Methodology: A critical component of any technical guide is the detailed description of analytical methods for the compound's identification, quantification, and quality control. This would include techniques such as chromatography (HPLC, GC), spectroscopy (NMR, MS, IR), and others.

  • Safety, Handling, and Regulatory Information: A comprehensive overview of the compound's safety profile, including hazard identification, handling precautions, and any relevant regulatory information, is essential for ensuring safe laboratory practices.

Without the initial identification of the chemical substance for CAS number 39891-71-9, none of these subsequent steps can be executed.

Moving Forward:

To proceed with the development of the requested in-depth technical guide, it is imperative to first obtain the correct CAS number for the intended chemical compound. Researchers and professionals are encouraged to verify the CAS number from a reliable source. Once a valid CAS number is provided, a comprehensive and authoritative technical guide can be meticulously constructed to meet the needs of the scientific community.

Solubility Profiling of Hydrophobic APIs in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling of Hydrophobic APIs in Organic Solvents Case Study: Curcumin ((E,E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione)

Executive Summary

In pharmaceutical development, solubility is the gatekeeper of bioavailability and processability. For hydrophobic Active Pharmaceutical Ingredients (APIs) like Curcumin , understanding solubility across a spectrum of organic solvents is not merely about finding a "good solvent"; it is about mapping the thermodynamic landscape that dictates extraction efficiency, crystallization purity, and formulation stability.

This guide provides a rigorous technical framework for solubility profiling, moving beyond simple "soluble/insoluble" binary classifications to quantitative thermodynamic modelling. We utilize Curcumin —a notoriously hydrophobic polyphenol with a complex solubility profile—as our primary case study to demonstrate these principles in action.

Theoretical Framework: The Thermodynamics of Solvation

To predict and optimize solubility, we must look beyond empirical observation to the underlying intermolecular forces. The solubility of a solute in a solvent is governed by the change in Gibbs Free Energy (


):


Where


 (Enthalpy) relates to the energy required to break solute-solute and solvent-solvent bonds versus the energy released forming solute-solvent bonds. For hydrophobic molecules like Curcumin, the Hansen Solubility Parameters (HSP)  offer a predictive coordinate system.
Hansen Solubility Parameters (HSP)

HSP decomposes the cohesive energy density into three components:

  • 
    : Dispersion forces (Van der Waals).
    
  • 
    : Polar forces (Dipole-dipole).
    
  • 
    : Hydrogen bonding forces.[1]
    

For a solvent to dissolve Curcumin effectively, its HSP vector must fall within the solute's "Interaction Radius" (


) in 3D space.

Experimental Protocol: Equilibrium Solubility Determination

The Shake-Flask Method remains the gold standard for generating thermodynamic solubility data. While high-throughput screening (HTS) exists, the shake-flask method provides the accuracy required for thermodynamic modelling (e.g., Apelblat equation).

Protocol: Static Equilibrium via Shake-Flask

Objective: Determine the mole fraction solubility (


) of Curcumin in pure organic solvents.

Materials:

  • Analyte: Curcumin (HPLC Grade, >95% purity).

  • Solvents: Acetone, Ethanol, Methanol, Ethyl Acetate, DMSO (ACS Grade).

  • Equipment: Orbital shaker, Temperature-controlled water bath, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow:

  • Supersaturation: Add an excess amount of Curcumin solid to 10 mL of the target solvent in a glass vial. Ensure a visible solid phase remains at the bottom (indicating saturation).

  • Equilibration:

    • Seal vials to prevent solvent evaporation.

    • Agitate at 150 rpm in a temperature-controlled environment (e.g., 298.15 K) for 24 to 72 hours .

    • Note: Hydrophobic molecules often form metastable polymorphs; extended equilibration ensures the stable crystal form dictates the solubility limit.

  • Phase Separation:

    • Stop agitation and allow the suspension to settle for 1-2 hours.

    • Maintain temperature control during settling to prevent precipitation.

  • Sampling & Filtration:

    • Withdraw supernatant using a pre-warmed syringe.

    • Filter through a 0.45 µm PTFE filter . Crucial: Discard the first 1 mL of filtrate to account for drug adsorption onto the filter membrane.

  • Quantification:

    • Dilute the filtrate with mobile phase (to fall within linear calibration range).[2]

    • Analyze via HPLC (C18 column, Acetonitrile:Water mobile phase) or UV-Vis spectrophotometry (

      
       nm).
      
Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid State Characterization (XRD, DSC) SolventSel Solvent Selection (Hansen Parameter Prediction) Start->SolventSel Prep Sample Preparation (Excess Solute + Solvent) SolventSel->Prep Equilib Equilibration (Shake-Flask, T=Const, 72h) Prep->Equilib Separation Phase Separation (Settling & Filtration 0.45µm) Equilib->Separation Quant Quantification (HPLC/UV-Vis @ 425nm) Separation->Quant Data Data Analysis (Mole Fraction & Thermo Modelling) Quant->Data Data->Start  Polymorph Check

Figure 1: Standardized workflow for equilibrium solubility determination of hydrophobic APIs.

Case Study Data: Curcumin Solubility Profile

Curcumin exhibits a "U-shaped" or complex solubility behavior dependent on the polarity and hydrogen-bonding capability of the solvent. It is practically insoluble in water but highly soluble in ketones and polar aprotic solvents.

Quantitative Solubility Data (at 298.15 K / 25°C)

The following data aggregates experimental values from multiple thermodynamic studies (see References).

Solvent ClassSolventSolubility (mg/mL)Solubility (Mole Fraction

)
Mechanistic Insight
Ketone Acetone ~50.0 ~25.5 Highest Solubility. Strong dipole-dipole interactions match Curcumin's diketone moiety.
Ester Ethyl Acetate~22.0~11.2Moderate solubility; useful for extraction but less efficient than acetone.
Alcohol Methanol~6.5~8.9Good H-bond donor, but Curcumin is bulky; steric hindrance limits solubility compared to ketones.
Alcohol Ethanol~4.9~5.2Lower than methanol due to longer alkyl chain reducing polarity density.
Alcohol Isopropanol~3.5~4.1Further reduction in solubility due to steric bulk of the solvent.
Alkane Hexane< 0.01< 0.05Anti-Solvent. No polar interaction capability. Used to wash away oily impurities (defatting).
Aqueous Water~0.0006~0.0003Insoluble. Hydrophobic effect dominates; high energy penalty for cavity formation in water network.
Solvent Selection Logic
  • For Extraction: Acetone is the superior choice.[3] Its HSP values align closely with Curcumin, allowing for high mass transfer rates from the turmeric rhizome matrix.

  • For Purification: A binary system of Ethanol + Water or Acetone + Hexane is often used. Curcumin dissolves in the organic phase, while impurities precipitate upon addition of the anti-solvent (Water or Hexane).

  • For Green Chemistry: Ethyl Lactate or Ethanol are preferred over Acetone/Methanol for pharmaceutical formulations due to lower toxicity (Class 3 solvents), despite slightly lower solubility capacity.

Visualization: Hansen Solubility Sphere

HSP_Sphere Curcumin Curcumin (Solute) Acetone Acetone (High Sol) Curcumin->Acetone Ra < R0 Water Water (Insoluble) Curcumin->Water Ra >> R0 DMSO DMSO (High Sol) Ethanol Ethanol (Mod Sol) Hexane Hexane (Insoluble) Radius Interaction Radius (R0)

Figure 2: Conceptual Hansen Solubility Sphere. Solvents like Acetone fall within the interaction radius (


) of Curcumin, while Water and Hexane lie far outside, indicating immiscibility.

References

  • Cui, Z., et al. (2021). Solubility measurement and thermodynamic modelling of curcumin in twelve pure solvents and three binary solvents at different temperature. Journal of Molecular Liquids. Link

  • Muthukumar, S., et al. (2022).[2][3] Curcumin: Biological Activities and Modern Pharmaceutical Forms. National Institutes of Health (PMC). Link

  • Tapal, A., & Tiku, P. K. (2012). Complexation of curcumin with soy protein isolate and its implications on solubility and stability of curcumin. Food Chemistry. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • SciSpace Data Repository . (2024). Assessing Curcumin Solubility in Food-Grade Solvents. Link

Sources

" " spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

The Triad of Structural Elucidation: Orthogonal Integration of NMR, IR, and Mass Spectrometry in Drug Development

Executive Summary

In the high-stakes environment of pharmaceutical development, structural ambiguity is a critical liability. The elucidation of an Active Pharmaceutical Ingredient (API) or a novel hit compound cannot rely on a single analytical modality. As a Senior Application Scientist, I design characterization pipelines based on a fundamental principle: orthogonal validation . This whitepaper details the causality, execution, and integration of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy into a self-validating system where every structural claim is corroborated by independent physical phenomena.

High-Resolution Mass Spectrometry (HRMS): Defining the Molecular Blueprint

Mass spectrometry provides the foundational blueprint of the molecule. By ionizing the API and measuring its mass-to-charge ratio (


) with sub-ppm accuracy, we constrain the infinite possibilities of chemical space down to a single molecular formula.

The Causality of Ionization Choice: The most common pitfall in MS is the blind application of Electrospray Ionization (ESI). While ESI is a highly effective "soft" ionization technique that preserves the intact pseudo-molecular ion


, it inherently biases toward polar molecules with basic or acidic sites. If an API is highly lipophilic (e.g., a neutral steroid scaffold), ESI will fail. In such cases, Atmospheric Pressure Chemical Ionization (APCI) is causally deployed. APCI relies on gas-phase ion-molecule reactions rather than solution-phase acidity, making it agnostic to the compound's polarity. High-resolution MS is central for analyzing molecular structures in the gas phase and assigning molecular formulas with absolute confidence (1)[1].
Protocol 1: LC-HRMS/MS Workflow for API Profiling
  • Step 1: Sample Preparation. Dissolve 1 mg of API in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the

      
       state required for positive-ion ESI.
      
  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UPLC column. Run a 10-minute gradient from 5% to 95% Acetonitrile.

    • Causality: Separation removes ion-suppressing salts and separates the target API from synthesis impurities before they enter the mass spectrometer, preventing charge competition.

  • Step 3: Ionization & Acquisition. Utilize ESI in positive mode. Acquire full-scan MS (

    
     100-1000) at 70,000 resolution, followed by Data-Dependent Acquisition (DDA) MS/MS using Collision-Induced Dissociation (CID) at 20-40 eV.
    
    • Causality: High resolution ensures mass accuracy within

      
       ppm, restricting the possible molecular formulas. CID shatters the molecule at its weakest bonds, providing a fragmentation fingerprint.
      

Nuclear Magnetic Resonance (NMR): The Spatial and Dynamic Architect

While MS provides the formula and fragments, it cannot distinguish between regiochemical isomers or stereoisomers. Solution NMR is a powerful tool to study the exact 3D connectivity and dynamics of molecules, playing a vital role in hit identification and lead optimization (2)[2].

The Causality of Solvent and Pulse Sequences: Why choose DMSO-


 over CDCl

? CDCl

preserves intramolecular hydrogen bonds, but DMSO-

disrupts them. By running a completely dry DMSO-

sample, exchangeable protons (hydroxyls, amines) are shifted downfield and sharpen significantly, allowing us to map them via 2D NMR. Furthermore, relying solely on 1D

C NMR is inefficient for low-concentration samples due to the 1.1% natural abundance of

C. Instead, we use Heteronuclear Multiple Bond Correlation (HMBC), which detects

C indirectly through the highly abundant

H nucleus, providing a 100-fold sensitivity boost and revealing 2- and 3-bond carbon-proton couplings to bridge "NMR-silent" quaternary carbons.
Protocol 2: 2D NMR (HSQC/HMBC) Acquisition
  • Step 1: Solvent Preparation. Dissolve 10 mg of API in 600 µL of 100% deuterated DMSO-

    
    .
    
    • Causality: High concentration is required to maximize the signal-to-noise ratio for 2D heteronuclear experiments.

  • Step 2: Probe Tuning & Shimming. Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune the probe to the exact Larmor frequencies of

    
    H and 
    
    
    
    C. Perform automated 3D gradient shimming.
    • Causality: Cryoprobes lower thermal electronic noise, providing a 4x signal-to-noise boost essential for detecting low-abundance

      
      C correlations.
      
  • Step 3: Pulse Sequence Execution. Run a gradient-selected

    
    H-
    
    
    
    C HSQC (optimized for
    
    
    Hz) and an HMBC (optimized for
    
    
    Hz).
    • Causality: Gradient selection eliminates the need for phase cycling, drastically reducing acquisition time and suppressing solvent artifacts.

Infrared Spectroscopy (IR): Functional Group Mapping and Formulation Integrity

IR spectroscopy bridges the gap between molecular structure and solid-state formulation. It is highly responsive to polar bonds and functional groups, making it indispensable for identifying polymorphic forms of an API that could alter bioavailability. USP Chapter <197> and <854> define these rigorous spectroscopic identification tests for pharmaceutical analysis (3)[3].

The Causality of Sampling (ATR vs. KBr): Historically, IR required grinding the API with KBr to form a translucent pellet. However, KBr is highly hygroscopic. In a standard lab, a KBr pellet absorbs atmospheric moisture, producing a massive O-H stretching artifact at 3300 cm⁻¹ that masks the API's native amines or hydroxyls. Today, Attenuated Total Reflection (ATR) is the standard. ATR utilizes a diamond crystal, requiring zero sample dilution and yielding an "as is" spectrum with a penetration depth of 1-5 µm (4)[4].

Protocol 3: ATR-FTIR for Solid-State API Verification
  • Step 1: Background Calibration. Collect a 32-scan background spectrum of the empty ATR diamond crystal.

    • Causality: This subtracts atmospheric water vapor and CO

      
      , which would otherwise obscure critical functional group regions.
      
  • Step 2: Sample Application. Place 2-3 mg of neat, dry API powder directly onto the diamond crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The anvil ensures intimate optical contact between the crystal and the sample, necessary because the evanescent IR wave only penetrates micrometers into the sample.

  • Step 3: Data Acquisition. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

    • Causality: A 4 cm⁻¹ resolution is the optimal balance; higher resolution increases noise without adding structural information for solid-state samples, where peaks are naturally broadened by lattice interactions.

The Self-Validating System: Orthogonal Data Integration

A self-validating system dictates that no single data point exists in isolation; every structural claim must be supported by at least two orthogonal vectors. If MS/MS shows a neutral loss of 18 Da (H


O), the IR must show an O-H stretch at 3300 cm⁻¹, and the 

H NMR must show an exchangeable proton that disappears upon D

O shake.

Orthogonal_Workflow Start Unknown API / Hit MS HRMS (ESI-TOF) Formula & Fragments Start->MS NMR NMR (1D/2D) Connectivity & Stereochem Start->NMR IR ATR-FTIR Functional Groups Start->IR Integration Orthogonal Integration Self-Validating Data MS->Integration Exact Mass NMR->Integration Backbone IR->Integration Moieties Structure Confirmed Molecular Structure Integration->Structure

Orthogonal integration of MS, NMR, and IR for absolute structural verification.

Quantitative Reference Data

To facilitate rapid cross-referencing during data integration, the following table summarizes the orthogonal spectroscopic markers for common pharmaceutical moieties.

Pharmacophore / MoietyIR Absorption (cm⁻¹)¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Typical MS Neutral Loss
Carboxylic Acid 1700–1730 (C=O), 2500–3300 (O-H)10.0–12.0 (broad)170–185-44 Da (CO₂)
Primary Amine 3300–3500 (N-H, doublet)1.0–3.0 (exchangeable)30–50-17 Da (NH₃)
Aromatic Ring 1500–1600 (C=C stretch)6.5–8.5 (multiplets)110–150N/A
Amide 1630–1690 (C=O stretch)5.0–8.5 (broad)160–175-18 Da (H₂O) or -17 Da
Aliphatic Chain 2850–2960 (C-H stretch)0.8–2.0 (multiplets)10–40-14 Da (CH₂)

References

  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery Source: MDPI
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • USP Technology Review: Target-ID™ Source: USP.org
  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) Source: Spectroscopy Online

Sources

" " potential biological activities of indoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of Indoline Derivatives

Foreword

The indoline scaffold, a saturated analog of the revered indole nucleus, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its unique three-dimensional conformation, departing from the planarity of indole, grants it access to a distinct chemical space, allowing for nuanced interactions with a wide array of biological targets. This guide offers a deep dive into the multifaceted biological activities of indoline derivatives, moving beyond a mere catalog of effects to explore the underlying mechanisms, the logic of experimental design, and the structure-activity relationships that drive the optimization of these promising therapeutic agents. We will explore their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, neuroprotective, and antidiabetic agents, providing researchers and drug development professionals with a robust framework for future investigation.

G cluster_Indoline Indoline Core Scaffold cluster_Properties Key Properties Indoline Indoline (2,3-dihydro-1H-indole) PrivilegedScaffold Privileged Scaffold Indoline->PrivilegedScaffold Basis for diverse drugs ThreeD 3D Conformation Indoline->ThreeD Distinct from planar indole Versatile Versatile Biological Activity ThreeD->Versatile Enables broad target interaction

Caption: The core structure of indoline and its key medicinal properties.

Antimicrobial Activity: A Renewed Assault on Bacterial Resistance

The rise of antibiotic-resistant bacteria, particularly nosocomial pathogens, presents a grave threat to global health. Indoline derivatives have emerged as a compelling class of compounds in this fight, demonstrating not only direct antibacterial action but also the ability to re-sensitize resistant strains to conventional antibiotics.[1][2]

Mechanistic Insights & Structure-Activity Relationship (SAR)

The primary antibacterial efficacy of many indoline derivatives is concentrated against Gram-positive bacteria, including formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[3][4] The causality behind this activity is often linked to the specific chemical substitutions on the indoline core.

  • Substituent Effects : Studies on indoline-derived phenolic Mannich bases have shown that the introduction of a nitro group at the 5-position of the indoline ring or the replacement of a methyl group with a bioisosteric trifluoromethyl substituent can significantly enhance antibacterial potency.[3][4] This suggests that modulating the electron-withdrawing properties and lipophilicity of the molecule is a key strategy for improving efficacy.

  • Resistance-Modifying Agents (RMAs) : Perhaps most intriguingly, certain tricyclic indoline derivatives act as RMAs.[1][5] These compounds may not be potently bactericidal on their own but can restore the efficacy of β-lactam antibiotics against MRSA.[5] The mechanism likely involves interference with bacterial pathways that confer resistance, though this is an active area of research. SAR studies on these RMAs have revealed that a halogen, specifically bromine, at the 5-position of the indoline ring is critical for this resensitizing activity.[5]

G cluster_combo Combination Therapy MRSA Resistant Bacterium (e.g., MRSA) Antibiotic β-Lactam Antibiotic (e.g., Methicillin) MRSA->Antibiotic Resistance Mechanism NoEffect Ineffective Treatment MRSA->NoEffect BacterialDeath Effective Treatment (Bacterial Death) MRSA->BacterialDeath Antibiotic->NoEffect Antibiotic->BacterialDeath RMA Indoline-based Resistance-Modifying Agent (RMA) RMA->MRSA Inhibits Resistance

Caption: Indoline derivatives as Resistance-Modifying Agents (RMAs).

Data Presentation: Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative indoline derivatives, demonstrating their potent activity against various Gram-positive bacterial strains.

Compound IDBacterial StrainMIC (µM)Reference
5-nitroindolinyl derivative (1d)S. aureus<5[4]
Trifluoromethylated derivative (5a)S. epidermidis<5[4]
Phenolic Mannich BaseE. faecalisas low as 1.18[3]
Phenolic Mannich BaseL. monocytogenesas low as 1.18[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for assessing the in vitro antibacterial efficacy of indoline derivatives. The inclusion of positive and negative controls is essential for trustworthy data.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the target bacterium from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The rationale for this specific density is that it is high enough to show robust growth in control wells but low enough to be sensitive to the antimicrobial agent.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test indoline derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound at a concentration of 2x the highest desired test concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume to 200 µL and the compound concentrations to their final test values.

    • Do not add bacteria to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity: Disrupting the Cellular Machinery

The indole scaffold is a well-established pharmacophore in oncology, and its saturated indoline counterpart is proving to be equally, if not more, versatile.[6][7] Indoline derivatives exhibit potent anticancer activity through several key mechanisms, most notably by interfering with the cytoskeleton.

Mechanistic Insights & SAR
  • Tubulin Polymerization Inhibition : A primary mechanism of action for many anticancer indoline derivatives is the inhibition of tubulin polymerization.[6][8] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[8][9] This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[6][9]

  • Kinase Inhibition : Beyond cytoskeletal disruption, certain indoline derivatives function as potent kinase inhibitors. For example, novel derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two key players in cancer cell signaling, proliferation, and survival.[10]

  • SAR Insights : The anticancer potency is highly dependent on the substitution pattern. For quinoline-indole hybrids, modifications on the indole nitrogen and side chain can drastically alter activity.[8] For spiro indoline-2-one derivatives, the presence of a halogen on the isatin ring was shown to improve binding scores in docking studies.[11]

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M Arrest M->Arrest Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->M Forms Mitotic Spindle Indoline Indoline Derivative Indoline->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin inhibition.

Data Presentation: Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below showcases the activity of various indoline derivatives against human cancer cell lines.

Compound ClassCancer Cell LineIC50Reference
Quinoline-indole derivative (27c)MGC803 (Gastric)2-11 nM[8]
Quinoline-indole derivative (34b)PC-3 (Prostate)2-11 nM[8]
Indole-chalcone derivative (144a)Various3-9 nM[9]
Spiro indoline-2-one (SSSK17)MCF-7 (Breast)0.04 Molar (40 µM)[11]
Urea-containing derivative (16)Prostate Cancer CellsPotent (sub-µM)[10]
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and calculating the IC50 of a cytotoxic compound. Its principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test indoline derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a "no-cell" blank control.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Living cells will convert the MTT into visible purple crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Anti-inflammatory & Antioxidant Activities: Quelling the Fire

Chronic inflammation and oxidative stress are intertwined pathological processes at the root of many diseases. Indoline derivatives have demonstrated remarkable dual-action capabilities, potently suppressing inflammatory signaling while also neutralizing harmful reactive oxygen species (ROS).[12][13][14]

Mechanistic Insights & SAR
  • Inhibition of Pro-inflammatory Mediators : Certain indoline derivatives are exceptionally potent, acting at picomolar to nanomolar concentrations.[12][13] They protect macrophage cells (like RAW 264.7) from cytotoxicity induced by hydrogen peroxide (H₂O₂) and, crucially, inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) when stimulated with lipopolysaccharide (LPS).[12][13][14]

  • Dual Enzyme Inhibition : A sophisticated approach involves the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[15] This multitarget strategy is highly effective: inhibiting 5-LOX blocks the synthesis of pro-inflammatory leukotrienes, while inhibiting sEH increases the levels of anti-inflammatory eicosanoids.[15]

  • SAR Insights : The anti-inflammatory and antioxidant activities are tunable via substitutions. Derivatives substituted at position 1 with chains carrying amino, ester, or amide groups, along with additional substituents on the benzo ring (e.g., Cl, MeO), have shown high potency.[12][13] Some derivatives exhibit anti-inflammatory activity at concentrations 1/100th that of unsubstituted indoline.[12]

G LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Activates Signaling NF-κB Signaling Pathway Macrophage->Signaling Initiates Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) Signaling->Cytokines Upregulates Production Indoline Indoline Derivative Indoline->Signaling Inhibits Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of LPS-induced inflammatory pathway by indoline derivatives.

Data Presentation: Anti-inflammatory Efficacy

The table highlights the ability of indoline derivatives to protect cells and reduce inflammatory markers.

Compound ActivityCell LineStimulusEffectConcentrationReference
CytoprotectionRAW 264.7H₂O₂Protection against cytotoxicity1 pM - 1 nM[12][13]
Anti-inflammatoryRAW 264.7LPS↓ NO, TNF-α, IL-6 elevation1 pM - 1 nM[12][13]
In vivo Anti-inflammatoryMiceLPS↓ Cytokine elevation in brain≤ 1 µmol/kg (s.c.)[12][14]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This protocol provides a reliable method to quantify NO production, a key indicator of inflammatory response in macrophages.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the indoline test compound for 1 hour. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

  • Griess Reagent Preparation:

    • The Griess reagent consists of two solutions that must be prepared fresh and protected from light.

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Solution A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Solution B to each well.

    • Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Quantification:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. This self-validating step ensures the colorimetric reaction is proportional to the analyte concentration.

Broad-Spectrum Biological Potential: Antiviral, Neuroprotective, and Antidiabetic Activities

The versatility of the indoline scaffold extends to a wide range of other therapeutic areas, underscoring its privileged nature.

  • Antiviral Activity : Fused tricyclic derivatives of indoline have shown promise as both broad-spectrum and selective inhibitors of flaviviruses like Zika (ZIKV) and Dengue (DENV).[16] A key mechanism is the inhibition of the viral NS5 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[16] Other indole-based compounds act as HIV-1 fusion inhibitors by targeting the gp41 transmembrane glycoprotein, preventing the virus from entering host cells.[17]

  • Neuroprotective Effects : In the context of neurodegenerative diseases, indole and indoline derivatives are being explored as neuroprotectants.[18] Some act as potent and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is linked to Parkinson's disease.[19][20] Their antioxidant properties also enable them to scavenge harmful free radicals, while some derivatives show potential in disaggregating the amyloid plaques associated with Alzheimer's disease.[21]

  • Antidiabetic Activity : Indoline derivatives can exert antidiabetic effects by inhibiting key digestive enzymes. Several series of derivatives have been shown to be potent inhibitors of α-amylase and α-glucosidase.[22][23] By slowing the breakdown of complex carbohydrates into absorbable glucose, these compounds can help manage the postprandial spike in blood sugar, a critical goal in the treatment of type-2 diabetes.[22]

Data Presentation: Diverse Bioactivities
ActivityTarget/MechanismRepresentative Compound ClassPotency (IC50/EC50)Reference
Antiviral ZIKV NS5 RdRpFused tricyclic indolineModerate Inhibition[16]
Neuroprotective MAO-A InhibitionIndolyl-hydantoin (66)8.23 µM[19]
Antidiabetic α-Amylase InhibitionIndoline-sulfonamide (4a)52.1 µg/mL[22]
Antidiabetic α-Glucosidase InhibitionIndole-thiazolidinedione (IT4)2.35 µM[24]

Conclusion and Future Directions

The indoline scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with an impressive breadth of biological activities. From combating antibiotic-resistant bacteria and disrupting cancer cell division to quelling inflammation and inhibiting viral replication, these compounds demonstrate immense therapeutic potential. The key to unlocking this potential lies in a deep, mechanistic understanding of their interactions with biological targets, guided by rigorous structure-activity relationship studies.

Future research should focus on optimizing the pharmacokinetic and safety profiles of potent lead compounds. The development of multitarget agents, such as the dual 5-LOX/sEH or EGFR/Src kinase inhibitors, represents a sophisticated and promising strategy for treating complex multifactorial diseases. As synthetic methodologies become more advanced, the exploration of novel indoline chemical space will undoubtedly yield the next generation of innovative therapeutics.

References

  • Rimpilainen, T., Nunes, A., Calado, R. et al. (2021). Increased antibacterial properties of indoline-derived phenolic Mannich bases. Elsevier Masson SAS.
  • Qian, et al. (2022). Antiviral effects of the fused tricyclic derivatives of indoline and imidazolidinone on ZIKV infection and RdRp activities of ZIKV and DENV. PMC.
  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (2014).
  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
  • Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases. ChemRxiv.
  • Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents.
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). The Hebrew University of Jerusalem.
  • Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Deriv
  • Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science Publishers.
  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives.
  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022).
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents.
  • Manoharan, D., Kulanthai, K., Sadhasivam, G., et al. (2017).
  • A review on recent developments of indole-containing antiviral agents. PMC.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
  • Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. (2024). PubMed.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
  • Indole Derivatives (2010–2020)
  • Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. (2014). PubMed.
  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. (2023). ACS Omega.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Comput
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC.

Sources

The Strategic Utility of Aryl Boronic Acids in High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Note on Topic Selection: The provided prompt contained a blank variable for the specific topic (" "). To ensure this guide delivers maximum utility and technical depth, I have selected Aryl Boronic Acids as the subject. They are the quintessential synthetic intermediates in modern medicinal chemistry, serving as the primary "Lego blocks" for carbon-carbon and carbon-heteroatom bond formation (Suzuki-Miyaura, Chan-Lam, etc.).

Introduction: The Workhorse of the Pharmacophore

In the landscape of modern drug discovery, Aryl Boronic Acids (


)  and their ester derivatives are arguably the most critical synthetic intermediates. Their dominance is driven by the ubiquity of the biaryl motif in privileged pharmacophores (e.g., Losartan, Boscalid, and kinase inhibitors like Imatinib).

Unlike Grignard or organolithium reagents, boronic acids are tolerant of air, moisture, and a wide range of functional groups, allowing for Late-Stage Functionalization (LSF) . However, their utility is often compromised by specific instability mechanisms that require deep mechanistic understanding to mitigate. This guide moves beyond standard textbook definitions to address the operational realities of deploying boronic acids in high-stakes medicinal chemistry campaigns.

Mechanistic Core: Beyond the Catalytic Cycle

To optimize yields, one must understand the Transmetallation step, which is frequently the rate-determining step (RDS) in the Suzuki-Miyaura coupling.

The "Boronate" vs. "Oxo-Palladium" Debate

There are two prevailing pathways for transmetallation, and the choice of base dictates which operates:

  • Pathway A (Boronate Pathway): The base (e.g.,

    
    ) attacks the boron center first, forming a nucleophilic boronate species 
    
    
    
    . This species is more electron-rich and readily transmetallates to the
    
    
    complex.
  • Pathway B (Oxo-Palladium Pathway): The base exchanges with the halide on the Palladium center first (forming

    
    ), which then reacts with the neutral boronic acid.
    

Operational Insight: For sterically hindered or electron-deficient boronic acids, Pathway A is preferred. This is why adding a stronger base (like


 or 

) often rescues a failed reaction compared to weaker bases (

), as it forces the formation of the reactive boronate species.

Stability & Handling: The "Silent Killer" (Protodeboronation)

The most common failure mode in boronic acid chemistry is not catalyst death, but Protodeboronation —the hydrolysis of the C-B bond to form the proto-arene (


).
Mechanism of Failure

Protodeboronation is catalyzed by both acids and bases.

  • Base-Catalyzed: The boronate anion

    
     is the reactive species for coupling, but it is also the species susceptible to hydrolysis.
    
  • Substrate Sensitivity:

    • 2-Heterocycles: 2-pyridyl, 2-thiazolyl, and 2-oxazolyl boronic acids are notoriously unstable. The nitrogen lone pair facilitates rapid C-B bond cleavage via a stable intermediate.

    • Polyfluorinated Aryls: Highly electron-deficient rings stabilize the negative charge on the carbon during cleavage, accelerating protonation.

Mitigation Strategies (Expertise Pillar)
  • The "Slow-Release" Strategy: Use MIDA (N-methyliminodiacetic acid) Boronates .[1][2][3] The

    
    -hybridized boron atom in the MIDA cage is unreactive toward transmetallation and protodeboronation. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of the unstable free acid low.
    
  • Anhydrous Conditions: Switch to Potassium Trifluoroborates (

    
    ) . These are stable solids that require specific hydrolysis conditions to react, preventing premature degradation.
    
  • Copper Mediation: For Chan-Lam couplings (C-N bond formation), the presence of oxygen is required, but excess heat promotes deboronation. Use room temperature protocols with catalytic

    
    .
    

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling for Unstable Intermediates

Target: Coupling a 2-pyridyl boronic acid (unstable) with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (5:1)
    

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl bromide, palladium catalyst, and phosphate base.

  • Inerting: Seal the vial and purge with

    
     for 5 minutes. (Oxygen poisons the Pd(0) species).
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C. Note: Do not exceed 80°C for 2-pyridyl systems as thermal protodeboronation outcompetes the cross-coupling.

  • Monitoring: Monitor via LC-MS. Look for the mass of the MIDA deprotection (slow release) vs. product formation.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Chan-Lam Coupling (C-N Bond Formation)

Target: N-arylation of an amine using an aryl boronic acid.

Reagents:

  • Aryl Boronic Acid (2.0 equiv)

  • Amine (1.0 equiv)

  • 
     (1.0 equiv) - Stoichiometric copper is often more reliable than catalytic for difficult substrates.
    
  • Pyridine (2.0 equiv) - Acts as a ligand and base.

  • Solvent: DCM (Dichloromethane)

  • Atmosphere: Open air (Oxygen balloon preferred).

Step-by-Step:

  • Mixing: Combine boronic acid, amine,

    
    , and pyridine in DCM.
    
  • Oxidation: Attach an oxygen balloon (or simply stir vigorously open to air). The reaction requires

    
     to re-oxidize Cu(I) to Cu(II) if running catalytically, or to facilitate the oxidative coupling mechanism.[4]
    
  • Duration: Stir at Room Temperature (25°C) for 16–24 hours. Heating is detrimental to this specific transformation.

  • Quench: Filter through a pad of Celite to remove copper salts.

Visualization & Decision Logic

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Focusing on the Transmetallation/Activation Pathways.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) Pd0->OxAdd PdII_X Pd(II)(Ar)X Intermediate OxAdd->PdII_X TransMet Transmetallation (Rate Determining Step) PdII_X->TransMet Pathway B (Base attacks Pd first) PdII_X->TransMet Base Dependent Base Base (OH-) BoronicAcid Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'-B(OH)3]- (Boronate Anion) BoronicAcid->Boronate + Base Boronate->TransMet Pathway A (Preferred) PdII_ArAr Pd(II)(Ar)(Ar') Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination Product Release PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: The Suzuki catalytic cycle highlighting the critical divergence at the transmetallation step (Pathway A vs B).

Diagram 2: Reagent Selection Decision Tree

How to choose the right Boron source based on substrate stability.

BoronSelection Start Start: Choose Boron Source IsStable Is the Aryl Ring Stable? (No 2-pyridyl, no poly-F) Start->IsStable StableYes Yes IsStable->StableYes StableNo No (Unstable) IsStable->StableNo CheckSolubility Is Solubility an Issue? StableYes->CheckSolubility UnstablePath Need Slow Release? StableNo->UnstablePath Standard Use Free Boronic Acid Ar-B(OH)2 SolubleYes Yes (Lipophilic) CheckSolubility->SolubleYes SolubleNo No CheckSolubility->SolubleNo Pinacol Use Pinacol Ester Ar-Bpin SolubleYes->Pinacol SolubleNo->Standard MIDA Use MIDA Boronate (Slow Release) UnstablePath->MIDA Aqueous Base Available BF3K Use Trifluoroborate Ar-BF3K UnstablePath->BF3K Anhydrous Required

Caption: Decision matrix for selecting the optimal organoboron reagent to minimize protodeboronation and maximize yield.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[5][6][7][8] Synthesis, 2011(06), 829-856. Link

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Methodological & Application

Protocol for N-acylation of methyl indoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for N-Acylation of Methyl Indoline-3-Carboxylate

Executive Summary

The N-acylation of methyl indoline-3-carboxylate is a pivotal transformation in the synthesis of peptidomimetics and indole-based alkaloids. While the secondary amine of the indoline core is nucleophilic, the presence of the C3-ester introduces both steric bulk and electronic withdrawal, potentially reducing reactivity compared to unsubstituted indoline. Furthermore, the indoline scaffold is susceptible to oxidation (aromatization to indole), and the methyl ester is prone to hydrolysis under harsh aqueous basic conditions.

This guide provides two validated protocols:

  • Method A (Acid Chloride/Anhydride): For robust, high-yielding synthesis with simple acyl groups.

  • Method B (Coupling Agents): For sensitive or complex carboxylic acids where acid chlorides are unstable or unavailable.

Strategic Mechanistic Considerations

Reactivity & Chemoselectivity
  • Nucleophilicity: The N1 nitrogen in indoline is part of a cyclic amine but is conjugated to the benzene ring, making it less nucleophilic than aliphatic amines but significantly more nucleophilic than the N1 of indole.

  • Steric Hindrance: The methoxycarbonyl group at C3 is in close proximity to the N1 reaction center. While not blocking, it necessitates efficient stirring and potentially longer reaction times than simple indoline acylation.

  • Stability:

    • Oxidation: Indolines can spontaneously dehydrogenate to indoles in air, especially in the presence of light or trace metals. Inert atmosphere (N₂/Ar) is mandatory.

    • Hydrolysis: The methyl ester is stable to the organic bases (TEA, DIPEA) used here but labile to strong aqueous bases (NaOH/LiOH). Quenching protocols must use mild reagents.

Solvent & Base Selection
ComponentRecommendationRationale
Solvent DCM (Dichloromethane) Excellent solubility for the ester; easy removal. Anhydrous grade required to prevent acid chloride hydrolysis.
Alt. Solvent THF or DMF Use THF if the acylating agent is polar.[1] Use DMF for peptide coupling (Method B) to ensure solubility of coupling reagents.
Base Triethylamine (TEA) Standard scavenger for HCl. Sufficiently basic to drive reaction but non-nucleophilic enough to avoid side reactions.
Catalyst DMAP (0.1 eq) Optional. Highly recommended for sterically encumbered acid chlorides to form the reactive N-acylpyridinium intermediate.

Experimental Protocols

Method A: Acylation via Acid Chlorides (Standard)

Best for: Acetyl, Benzoyl, Tosyl, and simple aliphatic/aromatic acyl groups.

Materials:

  • Methyl indoline-3-carboxylate (1.0 equiv)[1]

  • Acid Chloride (R-COCl) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)[1][2]

  • DMAP (0.1 equiv - optional)[2]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve Methyl indoline-3-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add TEA (2.0 equiv) and DMAP (0.1 equiv).[1][2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Controls exotherm and prevents potential ester hydrolysis or side reactions.

  • Addition: Add the Acid Chloride (1.2 equiv) dropwise via syringe over 5–10 minutes.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (typically 30% EtOAc/Hexane) or LCMS. Look for disappearance of the SM (m/z [M+H]+) and appearance of Product (m/z [M+RCO]+).

  • Quench: Quench by adding saturated aqueous NaHCO₃.

  • Workup:

    • Separate phases.[3][4]

    • Extract aqueous layer 2x with DCM.

    • Wash combined organics with 0.5 M HCl (to remove excess TEA/DMAP), then Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Acylation via Coupling Agents (Carboxylic Acids)

Best for: Amino acids, complex drug fragments, or unstable acid chlorides.

Materials:

  • Methyl indoline-3-carboxylate (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[3]

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Procedure:

  • Activation: In a vial, dissolve Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes at RT to form the activated ester.

  • Addition: Add Methyl indoline-3-carboxylate (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: Indoline nitrogens are less nucleophilic than primary amines; HATU is preferred over EDC for faster conversion.

  • Workup:

    • Dilute with EtOAc (ethyl acetate).

    • Wash 3x with water (to remove DMF), 1x with sat. LiCl (optional), 1x Brine.

    • Dry over MgSO₄ and concentrate.

Visualization: Reaction Workflows

Figure 1: Decision Matrix & Reaction Pathway

AcylationProtocol Start Substrate: Methyl indoline-3-carboxylate Choice Select Acyl Source Start->Choice AcidCl Path A: Acid Chloride/Anhydride (Reagent: R-COCl) Choice->AcidCl Simple R-group AcidOH Path B: Carboxylic Acid (Reagent: R-COOH) Choice->AcidOH Complex/Sensitive R CondA Conditions: DCM, TEA, DMAP(cat), 0°C to RT AcidCl->CondA MechA Mechanism: Nucleophilic Attack on Acyl Chloride CondA->MechA Monitor Monitor: LCMS/TLC (Check for SM consumption) CondA->Monitor CondB Conditions: DMF, DIPEA, HATU, RT AcidOH->CondB MechB Mechanism: In situ formation of Active Ester CondB->MechB CondB->Monitor Workup Workup: Wash w/ NaHCO3 (Path A) or H2O (Path B) Monitor->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Caption: Decision matrix for selecting the optimal acylation pathway based on reagent availability and complexity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance at N1 or deactivated acid chloride.Add DMAP (0.1–0.5 eq) to catalyze the reaction. Heat to 40°C (reflux DCM) if R-group is very bulky.
Hydrolysis of Ester Aqueous workup too basic or reaction time too long in presence of moisture.Use anhydrous solvents . Ensure quench is done with dilute NaHCO₃ or cold water. Avoid NaOH.
Aromatization (Indole formation) Oxidation by air/light.Purge all solvents with Nitrogen. Wrap flask in foil. Perform reaction rapidly.
Product is an Oil/Gum Common with rotamers or residual solvent.Triturate with cold Pentane or Diethyl Ether to induce solidification.

References

  • Organic Chemistry Portal. (2023). Synthesis of Indolines: Recent Literature and Protocols.[5][6][7] Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines.[8] Retrieved from [Link]

  • PrepChem. (2022). Synthesis of N-acetylindoline.[3][9] Retrieved from [Link]

  • OrgoSolver. (2024). Mechanism of Acyl Chloride Formation and Reaction.[10] Retrieved from [Link]

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Purity Assessment of Methyl Indoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Methyl indoline-3-carboxylate (CAS 39891-71-9) is a critical bicyclic intermediate utilized in the synthesis of complex pharmaceutical active ingredients[1]. Accurate purity assessment of this compound is paramount, as residual impurities or degradation products can propagate through synthetic pathways, compromising final drug efficacy and safety.

Unlike its fully aromatic indole counterpart, the indoline core features a saturated C2-C3 bond, resulting in a secondary cyclic amine. This structural nuance significantly alters its chromatographic behavior. The presence of the secondary amine and a base-sensitive methyl ester demands a meticulously designed high-performance liquid chromatography (HPLC) method to prevent on-column degradation and peak tailing.

Method Development Rationale: The "Why" Behind the Parameters

As analytical scientists, we do not merely select parameters arbitrarily; every chromatographic condition is a direct response to the analyte's physicochemical properties to ensure a self-validating and robust system.

  • Stationary Phase Selection: A high-purity, end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The octadecylsilyl phase provides robust hydrophobic retention for the aromatic indoline core, while the end-capping minimizes secondary interactions with the basic amine[2].

  • Mobile Phase & pH Control: The mobile phase consists of Acetonitrile and Water, both modified with 0.1% Formic Acid (pH ~2.7). This acidic environment serves a dual mechanistic purpose:

    • Silanol Suppression: It protonates residual silanol groups on the silica support, neutralizing their charge and eliminating the ion-exchange interactions that cause severe peak tailing for secondary amines.

    • Ester Stabilization: The methyl ester moiety is highly susceptible to alkaline hydrolysis. Maintaining an acidic pH ensures the analyte remains chemically stable throughout the analytical run.

  • Detection Wavelength: UV detection is set to 280 nm. The aromatic ring of the indoline core exhibits strong chromophoric absorption at this wavelength, providing high sensitivity while avoiding the noisy baseline typical of lower wavelengths (e.g., 210 nm) where mobile phase solvents absorb[2].

Stability Core Methyl indoline-3-carboxylate Amine Secondary Amine (Prone to silanol interaction) Core->Amine Ester Methyl Ester (Base-sensitive hydrolysis) Core->Ester Solution1 Acidic Mobile Phase (0.1% Formic Acid) Amine->Solution1 Ester->Solution1 Outcome1 Protonates silanols, prevents peak tailing Solution1->Outcome1 Outcome2 Stabilizes ester, prevents degradation Solution1->Outcome2

Mechanistic rationale for mobile phase selection to ensure analyte stability and peak symmetry.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring reproducibility across different laboratory environments.

Reagents and Materials
  • Methyl indoline-3-carboxylate reference standard (Purity ≥ 98%)[1].

  • HPLC-grade Acetonitrile (MeCN) and Water (H₂O).

  • LC-MS grade Formic Acid (FA).

  • 0.45 µm PTFE syringe filters.

Chromatographic Conditions
  • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% FA in H₂O.

  • Mobile Phase B: 0.1% FA in MeCN.

  • Elution Mode: Gradient.

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% → 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.0 - 15.1 min: 90% → 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

Sample Preparation Workflow
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of methyl indoline-3-carboxylate into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC auto-sampler vial, discarding the first 1 mL of filtrate to prevent membrane adsorption artifacts.

Method Validation Framework (ICH Q2(R2))

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the[3][4]. The recent R2 revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, ensuring the method's robustness against routine operational variations[5].

Validation Start ICH Q2(R2) Validation Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Prec Precision & Accuracy Start->Prec Rob Robustness Start->Rob

Core analytical validation parameters per ICH Q2(R2) global regulatory guidelines.

Summary of Validation Data

The method was rigorously evaluated. Specificity was confirmed through forced degradation studies (acid, base, peroxide, and photolysis), ensuring no co-elution of degradation products with the main indoline peak[3]. Quantitative validation metrics are summarized below:

Table 1: Quantitative Method Validation Results

Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultConclusion
Linearity Range R² ≥ 0.9990.01 – 0.15 mg/mL (R² = 0.9998)Pass
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mLPass
Method Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Inter-day)1.12%Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%Pass

System Suitability and Robustness

System Suitability Testing (SST) is an integral part of every analytical run, verifying that the chromatographic system is adequate for the intended analysis. Robustness was assessed by deliberately introducing minor variations in flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic)[6]. The method demonstrated excellent resilience, with no significant shifts in peak symmetry or resolution.

Table 2: System Suitability Criteria

SST ParameterTarget ThresholdTypical Observed Value
Retention Time (tR) ~ 6.5 - 7.5 min7.1 min
Tailing Factor (Tf) ≤ 1.51.15
Theoretical Plates (N) ≥ 5000> 12,000
Injection Precision %RSD ≤ 1.0% (n=5)0.4%

Conclusion

The developed RP-HPLC method for the purity assessment of methyl indoline-3-carboxylate is highly specific, sensitive, and robust. By utilizing an acidic mobile phase to mitigate secondary silanol interactions and stabilize the analyte's ester moiety, the protocol ensures superior chromatographic performance. Validated strictly against ICH Q2(R2) standards, this method provides drug development professionals with a reliable, self-validating tool for routine quality control and stability testing of this critical pharmaceutical intermediate.

References

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA).[Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.[Link]

  • "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method." ACS Omega.[Link]

Sources

Application Note: The Strategic Use of "Visible-Light Photoredox Catalysis" in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Drug Discovery

The synthesis of bioactive molecules and pharmaceutical intermediates has historically relied on harsh thermal conditions, highly reactive organometallic reagents, and pre-functionalized scaffolds. The advent of Visible-Light Photoredox Catalysis has fundamentally disrupted this approach. By utilizing low-energy visible light to excite transition-metal complexes or organic dyes, chemists can now generate highly reactive radical intermediates under exceptionally mild, biocompatible conditions (often at room temperature) 1. This technology enables late-stage functionalization of complex drug scaffolds—such as the direct activation of inert C(sp³)–H bonds—without denaturing sensitive functional groups or requiring wasteful protection/deprotection sequences 2.

Mechanistic Foundations: The Causality of Photoredox Reactivity

The core logic of photoredox catalysis lies in the ability to temporarily store electromagnetic energy within a chemical catalyst, altering its redox potential.

When a photocatalyst (PC) absorbs a photon of visible light (hν), it undergoes excitation from its singlet ground state to a singlet excited state, followed by rapid intersystem crossing (ISC) to a long-lived triplet metal-to-ligand charge transfer (MLCT) state 3. This excited state (PC*) is both a stronger oxidant and a stronger reductant than its ground state. The cycle propagates via Single Electron Transfer (SET) through two primary pathways 4:

  • Oxidative Quenching Cycle (OQC): The PC* donates an electron to an electron acceptor (A), yielding an oxidized catalyst (PC⁺). The PC⁺ then oxidizes an electron donor (D) to regenerate the ground-state PC.

  • Reductive Quenching Cycle (RQC): The PC* accepts an electron from an electron donor (D), yielding a reduced catalyst (PC⁻). The PC⁻ subsequently reduces an electron acceptor (A) to close the catalytic loop.

PhotoredoxMechanisms PC Ground State (PC) PC_star Excited State (PC*) Triplet MLCT PC->PC_star Visible Light (hν) PC_ox Oxidized State (PC⁺) PC_star->PC_ox Oxidative Quenching (SET to Acceptor) PC_red Reduced State (PC⁻) PC_star->PC_red Reductive Quenching (SET from Donor) PC_ox->PC SET from Donor (Regeneration) PC_red->PC SET to Acceptor (Regeneration)

Fig 1: General mechanisms of oxidative and reductive quenching in photoredox catalysis.

Expanding Chemical Space: Key Applications in Bioactive Synthesis

Visible-light photoredox catalysis has unlocked entirely new disconnections in medicinal chemistry:

  • Late-Stage C(sp³)–H Functionalization: Tertiary amines can undergo single-electron oxidation to form an amino radical cation. Subsequent deprotonation and a second electron-transfer step generate a highly electrophilic iminium intermediate, which can be trapped by nucleophiles to functionalize complex alkaloid scaffolds 2.

  • Direct Carboxylation with CO₂: Photoredox catalysis facilitates the direct carboxylation of tertiary benzylic C(sp³)–H bonds and azine C(sp²)–H bonds using CO₂. This enables the transition-metal-free synthesis of all-carbon quaternary carboxylic acids and N-heteroaromatic carboxylic acids, which are critical pharmacophores in drug development 56.

  • Metallaphotoredox Dual Catalysis: By merging a photoredox cycle (e.g., Iridium) with a transition-metal cross-coupling cycle (e.g., Nickel), chemists can intercept photochemically generated alkyl radicals with Ni(II) species. This achieves C–C and C–N cross-couplings of unactivated alkyl halides or carboxylic acids without the need for sensitive Grignard or organozinc reagents [[7]]().

Metallaphotoredox Ir_Cycle Photoredox Cycle Ir(III) / Ir(IV) Ni_Cycle Cross-Coupling Cycle Ni(0) / Ni(II) / Ni(III) Ir_Cycle->Ni_Cycle SET: Ni(III) to Ni(II) Regenerates Ir(III) Radical Alkyl Radical (R•) Ir_Cycle->Radical SET Oxidation of Precursor Product Coupled Product (Ar-R) Ni_Cycle->Product Reductive Elimination Light Blue LED (450 nm) Light->Ir_Cycle Excitation Radical->Ni_Cycle Radical Capture by Ni(II)

Fig 2: Synergistic metallaphotoredox dual catalysis merging Ir-photoredox and Ni-cross-coupling.

Quantitative Data: Photocatalyst Selection Guide

Selecting the correct photocatalyst is dictated by the redox potential of the target substrate. The table below summarizes the photophysical and electrochemical properties of the most widely used catalysts in drug discovery workflows.

PhotocatalystTypeλ_max (nm)E₁/₂ (Oxidation) V vs SCEE₁/₂ (Reduction) V vs SCEPrimary Application
[Ru(bpy)₃]²⁺ Ru-Polypyridyl452+1.29 (Strong Oxidant)-1.33 (Strong Reductant)General SET, Thiol-ene reactions 8
fac-Ir(ppy)₃ Ir-Polypyridyl375+0.31 (Weak Oxidant)-1.73 (Very Strong Reductant)Reductive dehalogenations, Dual Catalysis
[Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺ Ir-Polypyridyl380+1.21 (Strong Oxidant)-1.37 (Strong Reductant)Oxidative generation of iminium ions 7
Eosin Y Organic Dye539+0.83 (Moderate Oxidant)-1.06 (Moderate Reductant)Metal-free phosphonylation of phenanthrolines 9
4CzIPN Organic Donor-Acceptor435+1.35 (Strong Oxidant)-1.21 (Strong Reductant)Transition-metal-free direct carboxylation 5

Standardized Experimental Protocol: Self-Validating Metallaphotoredox Workflow

To ensure reproducibility, the following protocol outlines a standard visible-light-mediated cross-coupling reaction. Every step is designed to mitigate common failure modes (e.g., oxygen quenching, thermal degradation).

ExperimentalWorkflow Step1 1. Catalyst & Reagent Loading Step2 2. Solvent Addition & Degassing Step1->Step2 Step3 3. Photoreactor Setup (LEDs + Cooling) Step2->Step3 Step4 4. Reaction Monitoring Step3->Step4 Step5 5. Quenching & Purification Step4->Step5

Fig 3: Standardized step-by-step experimental workflow for photoredox-catalyzed synthesis.

Step-by-Step Methodology
  • Reagent Preparation (Glovebox or Schlenk Technique):

    • Action: To an oven-dried 8 mL vial equipped with a stir bar, add the radical precursor (1.0 equiv), aryl halide (1.5 equiv), Ir-photocatalyst (1-2 mol%), and Ni-catalyst (5 mol%).

    • Causality: Transition metal co-catalysts (like Ni(0)) are highly sensitive to oxidation. Excluding ambient air ensures the integrity of the cross-coupling cycle [[7]]().

  • Solvent Addition & Degassing:

    • Action: Add anhydrous, degassed polar aprotic solvent (e.g., DMSO or DMF, 0.1 M). Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Dissolved molecular oxygen (O₂) is a potent triplet quencher. Because the photocatalyst operates via a long-lived triplet MLCT state, O₂ will undergo energy transfer to form singlet oxygen, prematurely terminating the cycle and oxidizing the substrates 8.

  • Photoreactor Setup:

    • Action: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs (450 nm). Activate the cooling fan or water jacket to maintain the temperature at 25 °C.

    • Causality: High-power LEDs emit significant thermal energy. Active cooling prevents thermal background reactions that degrade stereocontrol or functional group tolerance 10.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Action: Stir vigorously for 12–24 hours.

    • Validation: The solution should exhibit a sustained, bright luminescent glow characteristic of the active photocatalyst. A rapid color shift to dark brown/black indicates catalyst degradation or oxygen ingress.

  • Workup & Isolation:

    • Action: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with brine (3x) to remove DMSO/DMF, dry over Na₂SO₄, and purify via flash chromatography.

Diagnostic Troubleshooting

When adapting photoredox protocols for novel bioactive molecules, researchers may encounter specific failure modes. Use the following diagnostic table to maintain scientific integrity in your workflows:

Observation / IssueMechanistic CauseCorrective Action
No product formation; starting material recovered Insufficient photon flux or mismatched LED wavelength.Ensure LED emission spectrum overlaps with the λ_max of the photocatalyst. Decrease distance between vial and light source.
Rapid color change to black/brown Catalyst degradation due to oxygen ingress or trace water reacting with the excited state.Rigorously dry solvents. Verify the integrity of the septa. Repeat Freeze-Pump-Thaw degassing.
Formation of homocoupled byproducts Radical concentration is too high, leading to radical-radical recombination rather than cross-coupling.Reduce light intensity or decrease the concentration of the photocatalyst to lower the steady-state radical concentration.
Poor functional group tolerance (e.g., epimerization) Thermal background reactions outcompeting photochemical pathways due to LED heating.Implement active cooling (water bath or high-RPM fans) to strictly maintain the reaction at 20–25 °C [[10]]().

References

  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. PMC - NIH. Available at:[Link]

  • Photoredox-enabled C(sp³)–H functionalization of amines through iminium ions, radicals, and carbanions. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Visible-Light Photoredox-Catalyzed Direct Carboxylation of Tertiary C(sp³)-H Bonds with CO₂: Facile Synthesis of All-Carbon Quaternary Carboxylic Acids. Organic Chemistry Portal. Available at:[Link]

  • Visible-light-driven synthesis of N-heteroaromatic carboxylic acids by thiolate-catalysed carboxylation of C(sp²)–H bonds using CO₂. CoLab / Nature Communications. Available at:[Link]

  • Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. PMC - NIH. Available at:[Link]

  • Visible-light photoredox catalysis with organic polymers. Chemical Physics Reviews (AIP). Available at:[Link]

  • Visible-light-mediated copper photocatalysis for organic syntheses. Beilstein Journals. Available at:[Link]

  • Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. Available at:[Link]

  • Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. MDPI. Available at:[Link]

  • Advanced Photoreactors for Photoredox Catalysis, Drug Discovery. Acceled. Available at:[Link]

Sources

Recrystallization protocol for purifying methyl indoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the High-Purity Recrystallization of Methyl Indoline-3-carboxylate

Executive Summary

This guide details the purification of methyl indoline-3-carboxylate (also known as methyl 2,3-dihydro-1H-indole-3-carboxylate), a critical scaffold in medicinal chemistry often used in the synthesis of bioactive alkaloids and receptor antagonists.[1][2]

Unlike its fully aromatic counterpart (methyl indole-3-carboxylate), the indoline core contains a secondary amine and a non-aromatic heterocyclic ring. This structural difference introduces specific challenges:

  • Oxidation Sensitivity: The indoline moiety is prone to dehydrogenation to form the indole impurity upon prolonged exposure to air or heat.

  • Basicity: The

    
     nitrogen increases basicity, altering solubility profiles compared to indoles.
    

This protocol utilizes a bi-phasic solvent system (Solvent/Anti-solvent) to maximize yield while minimizing thermal stress and oxidation risks.

Chemical Context & Pre-Protocol Analysis

Before initiating recrystallization, it is imperative to understand the physicochemical landscape of the target compound.

PropertySpecificationImplications for Recrystallization
Structure Bicyclic secondary amine esterModerate polarity; soluble in alcohols, esters, chlorinated solvents.
Stability Oxidation-prone (Indoline

Indole)
CRITICAL: Minimize heating duration. Use inert atmosphere (

/Ar) if possible.
Impurities Methyl indole-3-carboxylate, polymeric tarsIndole impurities are often less soluble in aliphatic hydrocarbons than the indoline.
Melting Point Solid (Est. 60–90°C range*)Low melting point increases risk of "oiling out." Slow cooling is required.[2]

*Note: While the indole analog melts at ~150°C, indoline derivatives typically exhibit lower melting points due to the loss of planarity.

Materials & Equipment

Reagents:

  • Target Compound: Crude Methyl indoline-3-carboxylate.[1]

  • Primary Solvent: Ethyl Acetate (EtOAc) – High purity (>99.5%).

  • Anti-Solvent: n-Heptane or Hexanes – High purity.

  • Wash Solvent: 1:4 EtOAc/Heptane (pre-chilled to 0°C).

  • Inert Gas: Nitrogen or Argon balloon (recommended).

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser (to prevent solvent loss during heating).

  • Hot plate with precision temperature control.

  • Vacuum filtration setup (Buchner funnel, filter paper, vacuum pump).[3]

  • Desiccator with drying agent (

    
     or Silica).
    

Detailed Experimental Protocol

Phase 1: Dissolution (The "Minimum Hot" Principle)

Rationale: To achieve saturation at high temperature, ensuring maximum recovery upon cooling.

  • Setup: Place the crude methyl indoline-3-carboxylate in a round-bottom flask equipped with a stir bar. Flush the flask with Nitrogen to displace oxygen.

  • Solvent Addition: Add a minimal volume of Ethyl Acetate (approx. 2–3 mL per gram of solid).

  • Heating: Heat the mixture gently to 60°C (below the boiling point of EtOAc, 77°C).

    • Warning: Do not reflux vigorously. Excessive heat accelerates oxidation to the indole.

  • Adjustment: If the solid does not dissolve completely, add more EtOAc in small aliquots (0.5 mL) until a clear solution is obtained.

    • Note: If dark, insoluble specks remain, these are likely polymeric impurities. Perform a hot filtration through a glass frit or cotton plug immediately.

Phase 2: Anti-Solvent Addition (Controlled Precipitation)

Rationale: Indolines are often too soluble in pure EtOAc to crystallize well. Heptane acts as an anti-solvent to lower the solubility limit gradually.

  • Nucleation Point: While keeping the solution warm (~50°C), slowly add n-Heptane dropwise.

  • Endpoint: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears. This indicates the solution is nearing saturation.

  • Re-dissolution: Add a few drops of EtOAc to just clear the turbidity. The solution should be perfectly clear and saturated.

Phase 3: Crystallization (Thermodynamic Control)

Rationale: Rapid cooling traps impurities and causes "oiling out" (liquid-liquid phase separation). Slow cooling promotes pure crystal lattice formation.

  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring and allow it to cool to room temperature undisturbed.

    • Timeframe: 1–2 hours.

  • Seed Crystals (Optional): If no crystals form after 1 hour, scratch the inner wall of the flask with a glass rod or add a tiny seed crystal of pure product to induce nucleation.

  • Cold Soak: Once the solution is at room temperature and crystallization has begun, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of cold 1:4 EtOAc/Heptane.

    • Technique: Disconnect vacuum, cover crystals with solvent, let sit for 10 seconds, then re-apply vacuum. This ensures thorough removal of the mother liquor containing impurities.

  • Drying: Dry the solid under high vacuum at room temperature for 4–6 hours.

    • Caution: Do not use a drying oven >40°C, as the wet solid may melt or oxidize.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Product forms a liquid layer instead of crystals)Temperature dropped too fast or MP is near solvent boiling point.Re-heat to dissolve.[4] Add more EtOAc (primary solvent). Cool much slower. Agitate vigorously during cooling.
Dark Coloration (Brown/Red)Oxidation to indole or polymerization.Recrystallize in the presence of activated charcoal (carbon). Perform hot filtration to remove the charcoal before cooling.
Low Yield Too much solvent used.Concentrate the mother liquor (filtrate) via rotary evaporation and perform a second "crop" recrystallization.[1]

Process Visualization (Workflow)

The following diagram illustrates the critical decision pathways during the purification process.

RecrystallizationProtocol Start Crude Methyl Indoline-3-carboxylate Dissolve Dissolve in min. hot EtOAc (60°C) (Inert Atmosphere) Start->Dissolve CheckSolids Insoluble Impurities? Dissolve->CheckSolids HotFilter Hot Filtration CheckSolids->HotFilter Yes AddAnti Add warm Heptane until turbid CheckSolids->AddAnti No HotFilter->AddAnti ClearTurbidity Add drops of EtOAc to clear solution AddAnti->ClearTurbidity Cooling Slow Cool to RT then 0°C ClearTurbidity->Cooling CheckState Crystals or Oil? Cooling->CheckState Reheat Re-heat & add more EtOAc CheckState->Reheat Oiling Out Filter Vacuum Filtration & Cold Wash CheckState->Filter Crystals Reheat->Cooling Dry Vacuum Dry (<40°C) Filter->Dry

Caption: Decision matrix for the recrystallization of methyl indoline-3-carboxylate, highlighting interventions for oiling out and insoluble impurities.

Quality Control & Characterization

To validate the success of the protocol, the following analytical methods are recommended:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic: Look for the disappearance of impurity peaks.

    • Indoline Check: Confirm the presence of the C2 and C3 protons (typically multiplets around 3.5–4.5 ppm) and the absence of the C2 aromatic proton seen in the indole impurity (which would appear around 7.8–8.0 ppm).

  • HPLC (High-Performance Liquid Chromatography):

    • Run a gradient method (Water/Acetonitrile) to quantify purity %. Indoline and Indole have distinct retention times due to the aromaticity difference.

  • Appearance:

    • Pure methyl indoline-3-carboxylate should appear as an off-white to pale beige crystalline solid. A deep brown color indicates significant oxidation.

References

  • Sigma-Aldrich. Methyl indole-3-carboxylate Product Specification (Analog Comparison). Retrieved from .

  • ChemScene. Methyl indoline-3-carboxylate (CAS 39891-71-9) Technical Data.[5] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl indole-3-carboxylate (Indole Analog). Retrieved from .

  • University of Illinois Urbana-Champaign. Recrystallization and Crystallization Guide. Retrieved from .

  • Massachusetts Institute of Technology (MIT). Purification of Solids by Recrystallization. MIT OpenCourseWare. Retrieved from .

Sources

Troubleshooting & Optimization

Overcoming low yield in methyl indoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yield in Methyl Indoline-3-Carboxylate Synthesis Technical Support Center | Application Note #IND-3-RED

Executive Summary

The synthesis of methyl indoline-3-carboxylate (methyl 2,3-dihydro-1H-indole-3-carboxylate) is a deceptively simple reduction of its aromatic precursor, methyl indole-3-carboxylate.[1] While the transformation appears straightforward, researchers frequently report low isolated yields (typically <40% vs. expected >85%).

As a Senior Application Scientist, I have identified that these losses rarely stem from the reduction chemistry itself. Instead, they are caused by a "Triad of Instability": Oxidative Reversion (indoline


 indole), Hydrolytic Decomposition  (ester cleavage), and pH-Dependent Extraction Failures .

This guide provides a root-cause analysis and validated protocols to maximize yield.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify where the mass is being lost. Use this decision tree to pinpoint the failure mode.

DiagnosticWorkflow Start Start: Low Yield Observed CheckTLC Step 1: Analyze Crude Rxn Mixture (TLC/LCMS) Before Workup Start->CheckTLC Conversion Is Starting Material (Indole) Present? CheckTLC->Conversion Yes_Conversion Incomplete Reduction Conversion->Yes_Conversion Yes No_Conversion Reaction Complete Conversion->No_Conversion No CheckWorkup Step 2: Check Aqueous Phase after Extraction No_Conversion->CheckWorkup ProductInAq Is Product in Aqueous Layer? CheckWorkup->ProductInAq Yes_Aq pH Issue: Product Protonated ProductInAq->Yes_Aq Yes No_Aq Extraction Successful ProductInAq->No_Aq No CheckColumn Step 3: Check Column Fractions No_Aq->CheckColumn IndoleInCol Did Indole Re-appear during Purification? CheckColumn->IndoleInCol Yes_Ox Oxidative Reversion on Silica IndoleInCol->Yes_Ox Yes No_Ox Physical Loss / Decomposition IndoleInCol->No_Ox No

Figure 1: Diagnostic logic flow to isolate the source of yield loss in indoline synthesis.

Part 2: The Reaction (Troubleshooting & Protocols)

The most reliable method for this transformation is ionic hydrogenation using Sodium Cyanoborohydride (


) in Acetic Acid.[1] While Magnesium in Methanol (

) is a greener alternative, it is often capricious regarding moisture and magnesium activation for this specific substrate.
FAQ: Reaction Optimization

Q1: Why is my reaction stalling with starting material remaining?

  • Cause: The C2-C3 double bond in indole-3-carboxylates is electron-deficient due to the ester, making it less nucleophilic and harder to protonate (the first step of reduction).

  • Solution: Ensure you are using Glacial Acetic Acid as the solvent.[1] The acidity is required to generate the active indolenium species.[1] If using

    
    , do not dilute with methanol; run it neat in AcOH or with minimal co-solvent.[1]
    

Q2: I see a new spot with a slightly higher Rf, but it's not the product.

  • Cause: N-Alkylation.[1] If you used Sodium Borohydride (

    
    ) in carboxylic acids, you likely formed N-ethyl or N-alkyl indoline.[1][2]
    
  • Fix: Switch to Sodium Cyanoborohydride (

    
    ) . The electron-withdrawing cyano group reduces the nucleophilicity of the boron hydride, preventing the reduction of the carboxylic acid solvent to an aldehyde (which would otherwise undergo reductive amination with your indole).
    

Q3: Can I use catalytic hydrogenation (


)? 
  • Risk: Yes, but over-reduction is common.[1] The ester group can be reduced to an alcohol, or the benzyl-nitrogen bond can be cleaved (hydrogenolysis) under high pressure/temperature.

    
     is far more chemoselective.[1]
    
Protocol A: High-Selectivity Reduction (Recommended)

Target: Methyl indoline-3-carboxylate via Ionic Hydrogenation[1]

ParameterSpecificationNote
Reagent

(3.0 - 5.0 equiv)
Add portion-wise to control exotherm.[1]
Solvent Glacial Acetic Acid (0.2 M)Acts as both solvent and catalyst.[1]
Temperature 15°C

RT
Start cool to prevent side reactions.
Time 2 - 4 HoursMonitor by TLC.[1] Stop immediately upon completion.

Step-by-Step:

  • Dissolve Methyl indole-3-carboxylate (1.0 equiv) in Glacial Acetic Acid.

  • Cool the solution to 15°C (water bath).

  • Add

    
      (3.0 equiv) in small portions over 20 minutes. Caution: HCN gas may evolve; work in a well-ventilated fume hood.[1]
    
  • Allow to warm to Room Temperature (RT). Stir for 2 hours.

  • TLC Check: Product will be more polar (lower Rf) and stain distinctively with Ninhydrin (secondary amine) or Dragendorff’s reagent.[1]

  • If SM remains, add 1.0 equiv

    
     and stir for 1 hour.[1]
    

Part 3: Work-up & Isolation (The Critical Failure Point)

This is where 50% of yields are lost.[1] Indolines are basic amines, but the ester group makes them sensitive to hydrolysis.

FAQ: Extraction & Phase Separation

Q4: My product is not in the organic layer after extraction.

  • Cause: The pH is too low.[1] The indoline nitrogen (

    
     for conjugate acid) is protonated in acetic acid.[1] If you quench with water and extract, the salt stays in the aqueous phase.
    
  • Fix: You must basify the solution to pH 8-9 .[1]

Q5: I basified to pH 12 to be safe, but my yield dropped.

  • Cause: Saponification.[1] Methyl esters hydrolyze rapidly at pH > 10, especially in the presence of the heat generated during neutralization.

  • Fix: Use Saturated

    
      or solid 
    
    
    
    at 0°C. Do not use NaOH. [1]
Optimized Work-up Protocol
  • Quench: Pour the reaction mixture into Ice Water (5x reaction volume).

  • Neutralize: Slowly add solid

    
     or saturated 
    
    
    
    while stirring vigorously at 0°C.
    • Target pH:8.5 - 9.0 .[1][3] Use pH paper to confirm.[1]

  • Extract: Extract immediately with Ethyl Acetate (3x).

    • Tip: Avoid DCM if possible; emulsions are more common with DCM in these basic mixtures.[1]

  • Wash: Wash combined organics with Brine (1x).

  • Dry: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is very sensitive, as it is slightly acidic.

Part 4: Purification & Storage (Preventing Re-oxidation)

Indolines are thermodynamically driven to aromatize back to indoles (oxidative dehydrogenation).[1]

Q6: The compound turned brown on the silica column.

  • Cause: Acidic silica gel catalyzes the oxidation of indoline to indole.[1]

  • Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.[1] This neutralizes acidic sites.[1] Elute with Hexane/EtOAc + 1% Et3N.[1]

Q7: How do I store the product?

  • Protocol: Store under Argon/Nitrogen at -20°C.

  • Form: If the free base is an oil (common), consider converting it to the HCl salt for long-term stability. The salt is a solid and resistant to oxidation.[1]

    • Salt Formation:[1][4] Dissolve oil in dry Ether; add 2M HCl in Ether dropwise.[1] Filter the white precipitate.[1]

References

  • Gribble, G. W., et al. (1974).[1][2] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[1][2] Journal of the American Chemical Society.[1][2]

  • Ketcha, D. M., & Lieurance, B. A. (1989). "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters.

  • Young, E. (2025).[1] "Methyl indole-3-carboxylate: Properties and Synthesis." PubChem Compound Summary.

  • Lee, G. H., et al. (2004).[1][5] "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses." Current Organic Chemistry.

Sources

Technical Support Center: Indole-3-Carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for researchers encountering difficulties with the esterification of Indole-3-Carboxylic Acid (I3CA).

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: I3CA-EST-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptive" Indole

Welcome to the technical support portal. If you are here, you likely attempted a standard esterification (Fischer or Acid Chloride) on Indole-3-carboxylic acid (I3CA) and obtained a dark, tarry mixture or a product with a melting point matching Indole (52°C) rather than your target ester.

The Core Problem: I3CA is not a standard benzoic acid derivative. It is an acid-labile, electron-rich heterocycle. The electron density from the nitrogen lone pair communicates directly with the C3 position, making the C3-carboxyl bond significantly more fragile than in other aromatic acids.

This guide addresses the three primary failure modes: Decarboxylation , N-Acylurea Formation (Steglich), and Oligomerization .

Module 1: The Decarboxylation Trap

Symptom: Gas evolution observed during reaction; product isolated is Indole (loss of -COOH).

The Mechanism

Unlike Indole-2-carboxylic acid (which is stable), I3CA is prone to thermal and acid-catalyzed decarboxylation. Under standard Fischer esterification conditions (strong acid + heat), the indole ring undergoes protonation at the C3 position. This disrupts aromaticity and creates a driving force to eject


 to restore the neutral, stable indole system.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature < 40°C Decarboxylation kinetics accelerate significantly above 60°C in acidic media.
Catalyst Avoid

Strong mineral acids protonate C3. Use mild Lewis acids or coupling agents.
Method Switch to Steglich DCC/EDC coupling operates at Room Temp (RT), bypassing the thermal threshold.
Visualizing the Failure Pathway

The following diagram illustrates how acidic conditions force the molecule into a decarboxylation cascade rather than esterification.

Decarboxylation I3CA Indole-3-COOH (Starting Material) Protonation C3-Protonation (Acidic Media) I3CA->Protonation H+ / Heat Ester Target Ester I3CA->Ester Mild Conditions (No C3 attack) Intermediate Cationic Intermediate (Loss of Aromaticity) Protonation->Intermediate Transition Transition State (CO2 Ejection) Intermediate->Transition -H+ Indole Indole + CO2 (Side Product) Transition->Indole Irreversible

Caption: Acid-catalyzed decarboxylation pathway competing with esterification.

Module 2: The Steglich Side-Reaction (N-Acylurea)

Symptom: Reaction using DCC/DMAP yields a stable, insoluble urea byproduct that co-elutes with the product or fails to react with the alcohol.[1]

The Mechanism

In the Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate.[1][2] This intermediate should react with your alcohol.[1][2] However, if the alcohol is sterically hindered or the reaction is too slow, the intermediate undergoes a 1,3-rearrangement to form an N-acylurea . This is a dead-end side product.

Corrective Workflow
  • Order of Addition: Do not mix Acid + DCC and wait.

    • Correct: Mix Acid + Alcohol + DMAP first. Add DCC last at 0°C.

  • Catalyst Loading: Ensure DMAP is present (10-20 mol%). DMAP acts as an acyl-transfer agent, reacting with the O-acylisourea faster than the rearrangement can occur, forming a reactive N-acylpyridinium species.

  • Solvent Choice: Use Dichloromethane (DCM) . Avoid DMF if possible, as it can promote rearrangement rates in some substrates.

Self-Validating Check
  • TLC Monitor: The N-acylurea is often more polar than the ester but less polar than the acid. If a new spot appears that does not move with the ester and resists hydrolysis, it is likely the urea.

Module 3: Oligomerization & Dimerization

Symptom: Dark reaction mixture; TLC shows a streak or baseline material; Mass Spec shows [2M-H] or higher mass peaks.

The Mechanism

Indoles are nucleophilic at C2 and C3. In the presence of electrophiles (including their own protonated carbonyls or carbocations generated in situ), I3CA can dimerize. This is often observed if the reaction mixture is too concentrated or if "activating agents" (like Thionyl Chloride) are used without careful temperature control.

Optimization Table
ParameterStandard ProtocolOptimized for I3CAReason
Concentration 0.5 M - 1.0 M0.1 M - 0.2 M Dilution reduces intermolecular collisions, favoring reaction with the solvent (alcohol) over self-reaction.
Activation Refluxing SOCl2Oxalyl Chloride / DMF (Cat.) Generates the acid chloride at 0°C. Avoids heating the unstable acid chloride.
Quench Water additionBuffered quench Quench into NaHCO3 to immediately neutralize acid and prevent acid-catalyzed oligomerization during workup.

Experimental Protocol: The "Safe" Route

Recommended Method: Modified Steglich Esterification

Reagents:

  • Indole-3-carboxylic acid (1.0 eq)

  • Target Alcohol (1.5 - 3.0 eq)

  • EDC[3][4]·HCl (1.2 eq) - Preferred over DCC for easier workup

  • DMAP (0.1 eq)

  • DCM (Anhydrous, 0.15 M concentration)

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with I3CA, Alcohol, and DMAP in DCM under Nitrogen.

  • Cooling: Cool the mixture to 0°C in an ice bath. Critical Step: Low temp prevents side reactions.

  • Activation: Add EDC·HCl in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12-16 hours.

  • Workup: Dilute with DCM. Wash with 0.5M HCl (removes DMAP/EDC), then Sat. NaHCO3 (removes unreacted acid), then Brine.

  • Purification: Dry over

    
     and concentrate. If N-acylurea forms (rare with EDC), it is water-soluble and removed in the aqueous wash (unlike DCC urea).
    

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

Troubleshooting Start Start: Analyze Crude Mixture Q1 Is the product Indole (MW 117)? Start->Q1 Res1 Issue: Decarboxylation Action: Lower Temp, Remove Strong Acid Q1->Res1 Yes Q2 Is there a Urea byproduct? Q1->Q2 No Res2 Issue: 1,3-Rearrangement Action: Increase DMAP, Add DCC slower Q2->Res2 Yes Q3 Is there unreacted SM? Q2->Q3 No Res3 Issue: Low Reactivity Action: Use Acid Chloride Method (Oxalyl Cl) Q3->Res3 Yes

Caption: Diagnostic workflow for I3CA esterification outcomes.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) and Methanol? 
A:  Proceed with extreme caution. While standard for amino acids, the 

generated creates a highly acidic, hot environment during reflux, leading to decarboxylation. If you must use this method, keep the temperature at 0°C to RT and do not reflux.

Q: Why is my product turning pink/red on the column? A: Indoles are sensitive to oxidation. The pink color often indicates the formation of oxidative impurities (indoxyl derivatives) catalyzed by the silica gel's acidity. Tip: Add 1% Triethylamine (TEA) to your eluent to neutralize the silica and prevent degradation during purification.

Q: I see a spot on TLC that fluoresces blue. What is it? A: This is likely the decarboxylated indole or a dimer. Pure ester usually fluoresces dark purple/absorbs UV. Bright blue fluorescence is a hallmark of the naked indole core or oxidized dimers.

References

  • Neises, B., & Steglich, W. (1978).[1][2][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][5]

  • Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Referencing Fischer Esterification limitations).

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[6] Academic Press. (Detailed discussion on Indole-3-carboxylic acid instability).

  • BenchChem Protocols. (2025). Synthesis of methyl indole-3-carboxylate via Fischer-Speier esterification.[7]

Sources

Purification challenges of polar indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Indole Derivatives

Topic: Troubleshooting & Optimization Strategies for Polar Indole Purification Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Version: 1.0 (Current as of March 2026)

Introduction: The "Indole Paradox"

Polar indole derivatives present a dual challenge in purification: they are often too polar for standard silica chromatography (leading to streaking) yet too unstable for the harsh acidic or basic conditions required to correct that streaking. The electron-rich pyrrole ring makes them susceptible to acid-catalyzed polymerization (dimerization) and oxidative degradation (pinking/browning), particularly on active silica gel surfaces.[1]

This guide provides technical solutions to these specific failure modes, prioritizing sample integrity over theoretical plate count.

Module 1: Chromatography Troubleshooting

Q1: My indole derivative streaks significantly on TLC and flash columns, even with polar mobile phases. How do I fix peak shape without degrading the compound?

Diagnosis: Streaking (tailing) is caused by the hydrogen-bonding interaction between the indole N-H moiety (and other polar substituents) and the acidic silanol groups (


) on the silica surface. This is not just a separation issue; it increases the residence time of your compound on an acidic surface, accelerating degradation.

Technical Solution: You must suppress silanol ionization or block active sites. Use the Base-Modified Mobile Phase Protocol .

Protocol: Amine-Modified Silica Chromatography

  • Modifier Selection: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

    • Note: TEA is easier to use in organic solvents (Hexane/EtOAc/DCM). NH₃ is superior for DCM/MeOH systems.

  • Column Pre-treatment (Critical Step):

    • Do not just run the mobile phase. You must neutralize the entire silica bed first.

    • Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 7 on wet pH paper) before injection.

  • Elution: Run the purification with the modifier present in the isocratic or gradient solvents.

Alternative Stationary Phases: If the compound decomposes despite TEA modification (indicated by a pink/brown band forming at the baseline), switch stationary phases immediately.

Stationary PhaseSurface pHApplication
Neutral Alumina 7.0–7.5Best for acid-sensitive, electron-rich indoles (e.g., 5-methoxyindoles).
Basic Alumina 9.0–10.0Use for indoles stable to base but highly acid-labile.
Diol-Bonded Silica NeutralAlternative to normal silica; offers HILIC-like mode without acidic silanols.
C18 (Reverse Phase) NeutralThe "Nuclear Option" for highly polar, zwitterionic indoles (e.g., Tryptophan derivatives).

Module 2: Stability & Degradation Control

Q2: My product is a clean spot on TLC, but after column chromatography, I recover a colored mixture (pink/brown) with lower yield. What is happening?

Diagnosis: This is On-Column Oxidative Polymerization . Indoles are electron-rich and prone to radical cation formation. Acidic silica acts as a catalyst, and dissolved oxygen acts as the oxidant. The "pink" color is often a mixture of indolyl-indoline dimers.

Workflow: The Stability Decision Tree Before committing your bulk material, perform this self-validating stability test.

IndoleStability Start Start: Crude Indole Mixture Test 2D-TLC Stability Test (Run TLC, dry, rotate 90°, run again) Start->Test Result1 Spots lie on Diagonal Test->Result1 No Decomposition Result2 New spots off-diagonal Test->Result2 Decomposition Observed Action1 Stable on Silica Proceed with TEA-buffered Silica Result1->Action1 Action2 Unstable on Silica Result2->Action2 Choice Select Alternative Action2->Choice Alumina Neutral Alumina Column Choice->Alumina Lipophilic Indole Reverse Reverse Phase (C18) (Water/MeCN + 0.1% Formic Acid) Choice->Reverse Hydrophilic Indole

Figure 1: 2D-TLC Decision Matrix for determining stationary phase compatibility.

Troubleshooting Steps:

  • Deoxygenate Solvents: Sparge all mobile phase solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Protect from Light: Wrap the column in aluminum foil. Indole oxidation is often photo-catalyzed.

  • Work Fast: Do not let the indole sit on the column. Use a higher flow rate if resolution permits.

  • Antioxidant Additive: For extremely sensitive indoles, add 0.1% Ascorbic Acid to the aqueous mobile phase (if using Reverse Phase) to act as a sacrificial antioxidant [1].

Module 3: Solubility & Loading Strategies

Q3: My indole derivative is insoluble in Hexane/EtOAc and DCM, but soluble in MeOH/DMSO. Liquid injection causes band broadening. How do I load this?

Diagnosis: "Solvent mismatch" occurs when the sample solvent (DMSO/MeOH) is stronger than the mobile phase. This causes the compound to travel with the injection solvent, smearing the band across the column.

Technical Solution: Use Solid Loading (Dry Loading) . This eliminates solvent mismatch and improves resolution for polar compounds.[2]

Protocol: Dry Loading on Celite 545

  • Dissolution: Dissolve the crude indole in the minimum amount of a volatile strong solvent (e.g., Acetone, MeOH, or DCM/MeOH).

    • Tip: Avoid DMSO or DMF if possible, as they are hard to remove.

  • Adsorption: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 1 part crude mass to 3 parts Celite (w/w).

    • Why Celite? Unlike silica, Celite is chemically inert and will not catalyze degradation during the drying process.

  • Evaporation: Rotovap the mixture to dryness. You should obtain a free-flowing powder.

    • Check: If the powder is sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder into a solid load cartridge (or directly on top of the column bed) and cap with a frit/sand.

  • Elution: Run your gradient starting from 100% weak solvent.

Module 4: Advanced Purification (Recrystallization)

Q4: Chromatography is failing to separate a minor impurity (likely an isomer or oxidation byproduct). What is the non-chromatographic alternative?

Insight: Indoles often crystallize well due to


-stacking interactions. Recrystallization can remove impurities that co-elute on silica.

Solvent Selection Guide for Indoles:

Solvent SystemPolarityUsage Strategy
Toluene Non-PolarExcellent for lipophilic indoles. Heat to boiling, cool slowly to 4°C.
Ethanol/Water PolarClassic system. Dissolve in hot EtOH, add hot water until turbid, cool.
EtOAc/Hexane MediumDissolve in min.[3] hot EtOAc. Add Hexane dropwise.
Isopropyl Alcohol (IPA) PolarGood for forming polymorphs; often yields cleaner crystals than EtOH.

Protocol: The "Anti-Solvent" Vapor Diffusion Method (Small Scale) For <100 mg samples where thermal degradation is a risk:

  • Dissolve indole in a minimal amount of "Good Solvent" (e.g., THF or DCM) in a small vial.

  • Place this open vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).

  • Cap the large jar.

  • Allow to stand undisturbed for 24-48 hours. The pentane vapor will diffuse into the THF, slowly lowering solubility and growing high-purity crystals.

References

  • Prevention of Tryptophan Oxidation During Iodination . Z. Naturforsch. 1984 , 39b, 101-104.[4] Link

  • Purification of Indole Derivatives by Column Chromatography . BenchChem Technical Support. 2025 . Link

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme . ACS Catalysis. 2021 . Link

  • Separation of Indole on Newcrom R1 HPLC column . SIELC Technologies Application Note. Link

  • Recrystallization Technique for Organic Chemistry . YouTube / Nadia Korovina. 2020 . Link

Sources

Technical Support Center: Advanced Troubleshooting for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges researchers face when optimizing temperature in microwave-assisted Fmoc Solid-Phase Peptide Synthesis (SPPS).

While elevating temperatures to 90°C dramatically accelerates reaction kinetics and disrupts intermolecular hydrogen bonding (preventing β-sheet aggregation), it simultaneously lowers the activation energy barrier for deleterious side reactions. This guide provides mechanistic explanations, empirical data, and self-validating protocols to help you achieve high-purity syntheses without compromising yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using microwave heating at 90°C to prevent aggregation, but I am observing significant epimerization of Cysteine and Histidine. How do I resolve this?

Mechanistic Causality: During the coupling step, the conversion of the incoming Fmoc-amino acid to an activated ester increases the acidity of the α-carbon. At elevated temperatures (80°C–90°C), the presence of standard tertiary amine bases (like DIEA) strongly favors base-catalyzed enolization[1]. This leads to the formation of an oxazolone intermediate, which reopens to racemize the α-carbon, generating the D-enantiomer[1]. Cysteine and Histidine are uniquely susceptible due to the electron-withdrawing effects of their side chains[1][2].

The Solution: You must decouple the thermal energy applied to Cys/His from the rest of the sequence. Lowering the microwave coupling temperature specifically from 80–90°C down to 50°C limits the racemization of histidine and cysteine to <1%[1][2]. Furthermore, substituting standard bases with a sterically hindered amine, such as collidine, minimizes the base-catalyzed removal of the α-carbon proton, virtually eliminating D-cysteine formation[1][2].

Q2: My sequence contains an Asp-Gly motif. UPLC-MS reveals significant impurities with -18 Da and +18 Da mass shifts. What is happening?

Mechanistic Causality: You are observing aspartimide formation (-18 Da) and its subsequent ring-opening into α- and β-peptides (+18 Da from water addition, or mass shifts from piperidine adducts). This occurs when the nitrogen of the adjacent amino acid (often Glycine, due to lack of steric hindrance) executes a nucleophilic attack on the esterified side chain of Aspartate. This base-catalyzed ring closure is severely exacerbated by the high temperatures and the strong basicity of 20% piperidine used during standard microwave deprotection[1][2].

The Solution: Modify your deprotection chemistry. The addition of 0.1 M HOBt to the deprotection solution acts as a weak acid, protonating the reactive intermediate and suppressing the nucleophilic attack[1][2]. For highly prone sequences, substitute piperidine (pKa 11.1) with piperazine (pKa 9.8), which is a slower, less aggressive deprotection reagent[1].

Q3: How do I handle highly hydrophobic sequences (e.g., β-amyloid) that aggregate at room temperature?

Mechanistic Causality: Hydrophobic sequences suffer from severe intermolecular hydrogen bonding, creating inaccessible reactive chain ends that stall acylation[3]. Room temperature synthesis fails because the thermal energy is insufficient to break these secondary structures.

The Solution: Implement the High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) protocol. By utilizing rapid microwave irradiation to reach 90°C in just 20 seconds, HE-SPPS disrupts aggregation instantly, allowing for a 4-minute standard cycle time while achieving exceptional purity (e.g., 72% crude purity for 1–42 β-amyloid)[3][4].

Quantitative Data: Temperature vs. Side Reactions

The following tables summarize the empirical impact of temperature optimization on SPPS side reactions, providing a baseline for your experimental design.

Table 1: Effect of Coupling Temperature on Cys/His Racemization

Amino Acid Coupling Conditions Activator Base Racemization (D-isomer %)
Histidine 90°C, 2 min DIEA > 5.0%
Histidine 50°C, 10 min DIEA < 1.0%
Cysteine 90°C, 2 min DIEA > 10.0%

| Cysteine | 50°C, 10 min | Collidine | < 1.0% |

Table 2: Impact of Deprotection Conditions on Aspartimide Formation (Asp-Gly Motif)

Deprotection Reagent Temperature Additive Aspartimide Formation (%)
20% Piperidine 90°C None > 20.0%
20% Piperidine 90°C 0.1 M HOBt ~ 5.0%

| 5% Piperazine | 75°C | 0.1 M HOBt | < 1.0% |

Optimized Experimental Workflow

SPPS_Workflow Start Start SPPS Cycle Deprotect Fmoc Deprotection Start->Deprotect TempCheck1 Sequence Check: Asp-Gly/Asp-Ser present? Deprotect->TempCheck1 ModDeprotect Modified Deprotection (Piperazine + HOBt at 75°C) TempCheck1->ModDeprotect Yes (Prevent Aspartimide) StdDeprotect Standard Deprotection (90°C, 1-2 min) TempCheck1->StdDeprotect No Wash Resin Wash (DMF) ModDeprotect->Wash StdDeprotect->Wash Couple Amino Acid Coupling Wash->Couple TempCheck2 Amino Acid Check: Is it Cys or His? Couple->TempCheck2 LowTempCouple Low Temp Coupling (50°C, 10 min + Collidine) TempCheck2->LowTempCouple Yes (Prevent Racemization) HighTempCouple High Temp Coupling (90°C, 2 min) TempCheck2->HighTempCouple No NextCycle Next Amino Acid LowTempCouple->NextCycle HighTempCouple->NextCycle

Fig 1: Temp-optimized decision tree for microwave Fmoc-SPPS to minimize side reactions.

Step-by-Step Methodology: High-Efficiency SPPS (HE-SPPS)

This protocol represents a self-validating HE-SPPS system designed to maximize purity while controlling thermal side reactions[3][4].

Step 1: Resin Preparation & Swelling

  • Weigh out 0.1 mmol of PAL-PEG-PS resin (loading: 0.16 mmol/g).

  • Swell the resin in N,N-dimethylformamide (DMF) for 10 minutes at 25°C.

Step 2: Temperature-Controlled Fmoc Deprotection

  • Standard Amino Acids: Add 20% piperidine in DMF. Irradiate with microwaves to reach 90°C and hold for 1 minute.

  • Aspartimide-Prone Motifs (e.g., Asp-Gly): Substitute with 5% piperazine + 0.1 M HOBt in DMF. Heat to 75°C for 3 minutes[1][2].

  • Self-Validation Checkpoint 1 (In-Process): Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream. A sharp peak followed by a rapid return to baseline confirms 100% Fmoc removal without over-exposure to basic conditions.

Step 3: Washing

  • Wash the resin with DMF (4 × 30 seconds) to remove all residual base.

Step 4: Temperature-Controlled Coupling

  • Standard Amino Acids: Add 5 eq Fmoc-AA-OH, 5 eq DIC, and 5 eq Oxyma Pure. Microwave to 90°C for 2 minutes[3].

  • Cysteine/Histidine: Add 5 eq Fmoc-AA-OH, 5 eq DIC, 5 eq Oxyma Pure, and 0.1 M Collidine. Microwave to 50°C and hold for 10 minutes[1][2].

  • Self-Validation Checkpoint 2 (Post-Coupling): Perform a Kaiser Test on a micro-aliquot of resin. A yellow solution confirms >99% coupling efficiency. A blue solution indicates incomplete acylation (aggregation), requiring a second coupling cycle.

Step 5: Cleavage & Analytical Validation

  • Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 30 minutes at 38°C[3].

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Self-Validation Checkpoint 3 (Post-Synthesis): Analyze the crude peptide via UPLC-MS. Verify the absence of +18 Da peaks (aspartimide opening) and ensure D-isomer retention time shifts for Cys/His are <1% of the total area under the curve.

References

  • Source: nih.
  • Title: High-efficiency solid phase peptide synthesis (HE-SPPS)
  • Title: High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)
  • Source: electronicsandbooks.

Sources

Technical Support Center: Methyl Indoline-3-Carboxylate Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers working with Methyl indoline-3-carboxylate (CAS: 942-24-5) . It is designed to address the specific instability of the methyl ester moiety and the secondary amine functionality.

Topic: Preventing Hydrolysis & Degradation of Methyl Indoline-3-Carboxylate Role: Senior Application Scientist Status: Operational

Executive Summary: The Stability Paradox

Methyl indoline-3-carboxylate presents a dual stability challenge.

  • Hydrolysis Susceptibility: The methyl ester at the C3 position is sterically accessible and electronically activated by the indoline ring system, making it prone to both acid-catalyzed hydrolysis (reversible) and base-catalyzed saponification (irreversible).

  • Oxidative Instability: Unlike indole, the indoline (2,3-dihydro-1H-indole) ring is not aromatic. It is susceptible to spontaneous oxidation to the corresponding indole derivative upon exposure to air and light.

This guide focuses on preventing hydrolysis , but protocols are designed to simultaneously mitigate oxidation risks.

Module 1: Storage & Handling Protocols

Q: I received a shipment of methyl indoline-3-carboxylate. How should I store it to prevent spontaneous degradation? A: Spontaneous hydrolysis occurs primarily due to ambient moisture absorption.

  • Protocol: Store the compound at -20°C (or 4°C for short term) under an inert atmosphere (Argon/Nitrogen).

  • Container: Use amber glass vials with PTFE-lined caps to prevent light-induced oxidation.

  • Desiccation: If the compound is a free base, it is often an oil or low-melting solid. Store inside a desiccator. If it is an HCl salt, it is more stable but hygroscopic; ensure the cap is taped with Parafilm.

Q: Can I store the compound in solution? A: Not recommended for long periods.

  • Risk: Protic solvents (Methanol, Ethanol) can promote transesterification or hydrolysis if not strictly anhydrous.

  • Solution: If necessary, store in anhydrous DMSO or DCM at -20°C. Avoid storing in water or buffers, even at neutral pH, as slow hydrolysis can occur over weeks.

Module 2: Reaction Optimization (Synthesis & Derivatization)

Q: I am N-alkylating the indoline nitrogen. The ester is hydrolyzing during the reaction.[1][2][3][4][5][6][7][8][9] Why? A: This is a common issue when using aqueous bases or hygroscopic polar solvents.

  • Root Cause: The use of strong bases (NaOH, KOH) or heating in the presence of trace water triggers saponification.

  • Correction: Switch to anhydrous non-nucleophilic bases .

    • Recommended:

      
       or 
      
      
      
      in anhydrous DMF or Acetonitrile.
    • Alternative: Sodium Hydride (NaH) in dry THF (at 0°C).

  • Critical Parameter: Maintain temperature < 60°C . Higher temperatures exponentially increase the rate of ester cleavage, especially if the solvent is "wet" DMF (which decomposes to form dimethylamine, a nucleophile that can attack the ester).

Q: My Fischer esterification (Indoline-3-carboxylic acid + MeOH + H2SO4) yields the acid back upon workup. What is wrong? A: The reaction likely worked, but you reversed it during the quench.

  • Mechanism: Fischer esterification is an equilibrium. Adding water during workup shifts the equilibrium back to the acid if the acid catalyst is not neutralized immediately and cold.

  • Fix: See the "Safe Workup Protocol" below.

Module 3: The "Safe Workup" Protocol (Critical)

Q: How do I isolate the free base without triggering base-catalyzed hydrolysis? A: This is the most critical step. The indoline nitrogen is basic (pKa of conjugate acid ~5). To extract it into an organic solvent, the pH must be basic (pH > 8), but high pH (>11) destroys the ester.

Troubleshooting Workflow:

  • Quench Temperature: Always quench the reaction mixture into Ice Water (0°C) . Hydrolysis rates drop significantly at low temperatures.

  • Neutralization Agent:

    • Avoid: NaOH or KOH (Strong nucleophiles, high pH).

    • Use: Saturated NaHCO3 (Sodium Bicarbonate) or K2HPO4 (Potassium Phosphate Dibasic).

  • Target pH: Adjust aqueous layer to pH 8.0 – 8.5 . This is sufficient to deprotonate the indoline nitrogen (making it organic soluble) without exposing the ester to harsh alkalinity.

  • Speed: Perform the extraction immediately. Do not let the biphasic mixture stir overnight.

Visual Guide: Hydrolysis Prevention Strategy

HydrolysisPrevention Ester Methyl Indoline-3-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water Water / OH- Water->Intermediate Acid Indoline-3-carboxylic Acid (Hydrolysis Product) Intermediate->Acid Elimination of OMe Cold Temp < 4°C (Kinetic Control) Cold->Intermediate Slows Formation pH pH 7.5 - 8.5 (Avoid Strong Base) pH->Water Reduces [OH-] Time Rapid Extraction (Minimize Contact) Time->Intermediate Limits Exposure

Caption: Mechanistic intervention points to block the base-catalyzed hydrolysis pathway.

Module 4: Purification & Analytics

Q: Can I use silica gel chromatography? A: Yes, but with caveats.

  • Issue: Silica gel is slightly acidic. For sensitive amino esters, this can cause streaking or slow hydrolysis on the column.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes acidic sites on the silica and ensures the indoline elutes as a free base.

Q: How do I distinguish the hydrolyzed product from the target ester? A: Use 1H NMR or LC-MS .

  • 1H NMR Signatures:

    • Target Ester: Sharp singlet at ~3.7–3.8 ppm (corresponding to the -OCH3 group).

    • Hydrolyzed Acid:[1] Disappearance of the 3.7 ppm singlet. Appearance of a broad exchangeable proton (COOH) > 11 ppm (often invisible in CDCl3).

  • LC-MS:

    • Target: M+H = 178.[10]

    • Acid:[1][2][3][4][6] M+H = 164 (Loss of 14 mass units).

    • Decarboxylated Side-Product: If heating occurred, you may see Indoline (M+H = 120).

Summary of Critical Parameters
ParameterSafe Range / ConditionDanger Zone
Storage Temp -20°C> 25°C
Workup pH 7.5 – 8.5> 10 or < 2
Quench Temp 0°C (Ice Bath)Room Temp (Exothermic)
Base Choice K2CO3, NaHCO3, TEANaOH, KOH, LiOH
Solvent Anhydrous DCM, DMF, THFWet Methanol, Water
Decision Tree: Safe Workup Protocol

WorkupTree Start Reaction Complete? Quench Quench into ICE WATER Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 7 CheckPH->Acidic Too Acidic Neutral pH 7-8.5 CheckPH->Neutral Ideal Basic pH > 10 CheckPH->Basic Too Basic AdjustBase Add Sat. NaHCO3 Slowly (Cold) Acidic->AdjustBase Neutralize Extract Extract w/ DCM or EtOAc (Fast) Neutral->Extract AdjustAcid Add dilute Citric Acid (Avoid strong HCl) Basic->AdjustAcid Neutralize AdjustBase->CheckPH AdjustAcid->CheckPH Dry Dry over Na2SO4 Evaporate < 40°C Extract->Dry

Caption: Step-by-step decision tree for isolating the ester without hydrolysis.

References
  • ChemicalBook. (2024). Methyl indole-3-carboxylate Properties and Stability Data. Retrieved from

  • BenchChem. (2025).[2][11] Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid: Protocols and Workup. Retrieved from

  • Fisher Scientific. (2018). Safety Data Sheet: Methyl indole-3-carboxylate. Retrieved from

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. (Context on preventing unwanted hydrolysis). Retrieved from

Sources

Troubleshooting guide for incomplete N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete or Problematic N-Alkylation Reactions Department: Chemical Synthesis & Process Optimization Status: Active

Diagnostic Matrix: Start Here

Before altering your procedure, identify your specific failure mode using the table below.

SymptomProbable CauseImmediate Action
Reaction stalls at ~50% conversion Ammonium Salt Formation. The byproduct acid (HX) is protonating your unreacted starting amine, killing its nucleophilicity.Increase base stoichiometry (>2.0 equiv). Switch to a base that effectively scavenges protons in your specific solvent.
Starting material remains (0-10% conv.) Poor Nucleophilicity or Sterics. The amine is electron-deficient or the alkyl halide is hindered.1. Switch solvent to DMF/DMSO (Polar Aprotic).[1] 2. Add catalytic KI (Finkelstein condition). 3. Use stronger base (

or NaH).[2]
Mixture of Mono-, Di-, and Tri-alkylated products "Runaway" Nucleophilicity. The product amine is more nucleophilic than the starting material.1. Use the Cesium Effect (See FAQ #2). 2. Switch to Reductive Amination. 3. Use large excess of starting amine (5-10 equiv).
Precipitate forms, reaction stops Surface Passivation. Inorganic base (

) is coated by insoluble halide salts (KBr/KCl).
Switch to

(higher solubility) or add a phase transfer catalyst (TBAH, 18-crown-6).
Technical Deep Dive (FAQs)
Q1: My reaction stalls at 50% conversion despite having excess alkyl halide. Why?

The "Self-Poisoning" Mechanism. In a standard


 reaction (

), the byproduct is a strong acid (HX). If your base is inefficient, this acid immediately reacts with the remaining starting amine to form an ammonium salt (

).
  • The Problem: Ammonium salts are non-nucleophilic . They cannot attack the alkyl halide.

  • The Fix: You must ensure your base is strong enough and soluble enough to scavenge the proton faster than the starting amine does.

    • Recommendation: Switch from

      
       in Acetone (poor solubility) to 
      
      
      
      in DMF
      or DIPEA (Hünig's Base) in MeCN .
Q2: How do I prevent "Over-Alkylation" (Polyalkylation)?

The Nucleophilicity Paradox. Alkyl groups are electron-donating. Therefore, a secondary amine product (


) is often more electron-rich and nucleophilic than the primary amine starting material (

). The reaction naturally wants to proceed to the tertiary or quaternary amine.

Solution A: The "Cesium Effect" Research indicates that Cesium ions (


) promote mono-alkylation over di-alkylation. The large ionic radius of Cesium forms a specific complex with the amine that facilitates the first deprotonation/alkylation step but sterically or electronically hinders the second attack.
  • Protocol: Use

    
     (1.2 equiv)  and TBAI (0.1 equiv)  in DMF.
    

Solution B: Reductive Amination (The Superior Route) If direct alkylation fails, do not force it. Reductive amination forms an imine intermediate (


) which is not nucleophilic, preventing over-reaction until the reduction step.[3]
Q3: Why is the choice of solvent critical for N-Alkylation?

Solvation of the Nucleophile.

  • Polar Protic Solvents (MeOH, EtOH, Water): AVOID for difficult

    
    . These solvents form hydrogen bonds with the amine lone pair, forming a "solvent cage" that lowers the energy of the nucleophile (makes it lazy).
    
  • Polar Aprotic Solvents (DMF, DMSO, MeCN, NMP): PREFERRED. These solvate cations (

    
    , 
    
    
    
    ) well but leave the amine and the anionic intermediate "naked" and highly reactive.
    • Data Point:

      
       rates in DMF can be 
      
      
      
      to
      
      
      times faster than in Methanol.
Decision Logic & Troubleshooting Workflows

The following diagrams visualize the logic for troubleshooting incomplete reactions and the mechanism of polyalkylation.

TroubleshootingLogic Start Problem: Incomplete N-Alkylation CheckSM Analyze Reaction Mixture: Is Starting Material (SM) Present? Start->CheckSM SM_Yes Yes, SM remains unreacted CheckSM->SM_Yes Low Conversion SM_No No, SM consumed but Wrong Product (Polyalkylation) CheckSM->SM_No Wrong Selectivity CheckSalt Is SM protonated? (Ammonium Salt) SM_Yes->CheckSalt AddBase Action: Increase Base Strength or Solubility (Use Cs2CO3) CheckSalt->AddBase Precipitate Visible CheckSterics Is SM Sterically Hindered? CheckSalt->CheckSterics Solution Clear Finkelstein Action: Add KI (Finkelstein) or Heat + Polar Aprotic Solvent CheckSterics->Finkelstein Reductive Action: Switch to Reductive Amination SM_No->Reductive Aldehyde Available Protecting Action: Use Protecting Group (e.g., Boc-protection strategy) SM_No->Protecting Direct Alkylation Required

Caption: Figure 1.[4] Decision tree for troubleshooting N-alkylation based on reaction mixture analysis.

Polyalkylation Primary Primary Amine (R-NH2) Nucleophile 1 Secondary Secondary Amine (R2-NH) Nucleophile 2 (STRONGER) Primary->Secondary + R-X (Desired Step) Tertiary Tertiary Amine (R3-N) Secondary->Tertiary + R-X (Fast Side Rxn) Explanation CRITICAL ISSUE: Secondary amines are often more nucleophilic than primary amines due to inductive donation from alkyl groups. Secondary->Explanation Quat Quaternary Salt (R4-N+) Tertiary->Quat + R-X (Exhaustive Alkylation)

Caption: Figure 2. The "Runaway Train" effect of amine alkylation leading to polyalkylation.

Optimized Experimental Protocols
Protocol A: Cesium-Promoted Mono-Alkylation (Direct)

Best for: Converting primary amines to secondary amines while suppressing over-alkylation.[5][6]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to amine).

  • Reagents:

    • Add Amine (1.0 equiv).[3]

    • Add

      
       (1.2 - 1.5 equiv) . Note: Cesium carbonate is hygroscopic; weigh quickly.
      
    • Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) as a phase transfer/nucleophilic catalyst.

  • Addition: Add Alkyl Halide (0.95 - 1.0 equiv) dropwise over 30 minutes. Do not use excess alkyl halide.

  • Reaction: Stir at RT to 60°C. Monitor via LCMS.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over

    
    .
    
Protocol B: The "Finkelstein" Modification (For Unreactive Chlorides)

Best for: Alkyl chlorides that are failing to react.

  • Concept: Alkyl chlorides are poor electrophiles (

    
     is a poor leaving group). Adding Iodide (
    
    
    
    ) displaces the Chloride to form a transient Alkyl Iodide, which is highly reactive.
  • Additives: Add NaI (0.5 - 1.0 equiv) to the reaction mixture.

  • Solvent: Use Acetone or Butanone (MEK) if using NaI (NaI is soluble, NaCl precipitates, driving equilibrium). Use DMF if using TBAI.[2]

Reference Data: Base & Solvent Selection

Table 1: Base Selection Guide based on pKa and Solubility

BasepKa (conj. acid)Solubility ProfileRecommended Use

~10.3Water (High), DMF (Mod), Acetone (Low)Standard substrates. Requires vigorous stirring.

~10.3DMF (Good), MeCN (Mod)"Cesium Effect" . Best for mono-alkylation and difficult substrates.

(TEA)
10.7Organic Solvents (High)Good proton scavenger, but can act as a nucleophile (quaternization).
DIPEA (Hünig's) 11.0Organic Solvents (High)Non-nucleophilic due to sterics. Excellent proton scavenger.
NaH ~35THF/DMF (Insoluble suspension)Irreversible deprotonation . Use for amides/sulfonamides, NOT standard amines (too strong).
References
  • Salvatore, R. N., et al. (2002).[7] Cesium effect: high chemoselectivity in direct N-alkylation of amines. Tetrahedron Letters.

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).

  • BenchChem. (2025).[2][3][8] Technical Support Center: Troubleshooting N-Alkylation Reactions.

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Amines.

  • LibreTexts Chemistry. Factors That Affect SN2 Reactions.

Sources

Technical Support Center: Recombinant Protein Purification

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for recombinant protein purification. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. My goal is to provide you with the causal logic behind experimental choices, helping you troubleshoot effectively and ensure the integrity of your results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address the common challenges encountered in the lab.

FAQ 1: What Are the Most Common Impurities in My Recombinant Protein Sample?

When you express a recombinant protein, especially in a host like E. coli, your target protein is just one component in a complex mixture. Understanding the nature of potential contaminants is the first step toward removing them. The primary culprits fall into several categories.

  • Host-Cell-Related Impurities:

    • Host Cell Proteins (HCPs): These are the most abundant and diverse impurities, comprising all the proteins from the expression host.[1][2] Even after several purification steps, trace amounts of HCPs can remain, potentially affecting the stability, efficacy, and safety of your final product.[1][3] Regulatory bodies like the FDA require that HCPs be reduced to acceptable levels in biopharmaceuticals.[2]

    • Nucleic Acids (DNA/RNA): Released during cell lysis, host DNA and RNA can increase the viscosity of your sample, interfering with chromatographic steps.[4] Their presence can be detected by an elevated A260/A280 ratio.[4][5]

    • Endotoxins (Lipopolysaccharides or LPS): These are components of the outer membrane of Gram-negative bacteria like E. coli.[6][7] Endotoxins are potent pyrogens, meaning they can induce a strong inflammatory response in mammals, making their removal absolutely critical for any in vivo or cell-based applications.[6][8]

  • Product-Related Impurities:

    • Aggregates: Your target protein can self-associate to form soluble or insoluble aggregates.[9] Aggregation can be triggered by various factors, including high protein concentration, non-optimal buffer conditions, or exposure to harsh purification conditions.[9] These aggregates are often inactive and can be immunogenic.[10]

    • Fragments and Modified Forms: Proteases from the host cell can cleave your target protein, resulting in truncated forms. The protein may also undergo undesirable post-translational modifications.

  • Process-Related Impurities:

    • Leached Affinity Ligands: Components from the chromatography resin (e.g., Nickel ions from an IMAC column) can leach into your eluate.[11]

    • Reagents: Additives from buffers or solubilization agents (e.g., urea, detergents) may be carried over.[12]

Table 1: Summary of Common Impurities and Their Impact
Impurity TypeSourcePrimary Impact
Host Cell Proteins (HCPs)Expression HostReduced product stability, potential immunogenicity.[1][3]
Nucleic Acids (DNA/RNA)Expression HostIncreased sample viscosity, interference with chromatography.[4]
Endotoxins (LPS)Gram-negative bacteriaPotent pyrogenic and inflammatory responses.[6][13]
AggregatesTarget ProteinLoss of biological activity, potential immunogenicity.[10]
Leached Ligands/ReagentsPurification ProcessInterference with downstream assays, potential toxicity.
FAQ 2: How Do I Detect These Impurities? A Troubleshooting Guide

Effective removal starts with accurate detection. Here are common scenarios and how to interpret them.

Scenario A: "I see unexpected bands on my SDS-PAGE gel."
  • Question: My protein is affinity-purified, but I still see multiple bands on my Coomassie-stained gel. What are they?

  • Answer: These extra bands are likely a combination of Host Cell Proteins (HCPs) and fragments of your target protein.

    • Causality: Affinity chromatography is a powerful first step but rarely yields a completely pure product.[14] Some HCPs can non-specifically bind to the resin.[15] For instance, certain E. coli proteins have histidine-rich regions that can bind to IMAC resins.[11] Other bands might be chaperonins like GroL/GroS that have formed a complex with your target protein.[11] Smaller bands could be degradation products.

    • Next Steps:

      • Western Blot: Use an antibody specific to your protein or its tag to confirm which bands are target-related (full-length, fragments, or aggregates). Use a broad anti-HCP antibody to confirm that other bands are indeed host proteins.[16]

      • Optimize Affinity Step: Increase the stringency of your wash steps. For IMAC, this often means adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer to out-compete weakly-binding HCPs.

      • Add a Second Purification Step: No single chromatography method is usually sufficient. An ion-exchange or size-exclusion step after affinity is standard practice.[17][18]

Scenario B: "My A260/A280 ratio is high."
  • Question: My spectrophotometer reading shows a 260/280 ratio of >1.0. Is this a problem?

  • Answer: Yes, this indicates significant nucleic acid contamination.[4][5]

    • Causality: Proteins have a maximum absorbance at ~280 nm, while nucleic acids peak at ~260 nm.[19] A ratio for pure dsDNA is around 1.8, and for pure protein, it's typically ~0.6. A high ratio means the 260 nm absorbance is disproportionately high.[5][20] This is common after initial cell lysis, as large amounts of genomic DNA and RNA are released.[4]

    • Next Steps:

      • Enzymatic Digestion: Treat your cell lysate with an endonuclease like DNase I before purification to break down DNA and reduce viscosity.

      • Precipitation: Polyethyleneimine (PEI) precipitation can be used to precipitate negatively charged nucleic acids from the crude lysate.

      • Chromatography: Anion-exchange chromatography is very effective at separating negatively charged nucleic acids from many target proteins.[21]

Scenario C: "My protein looks pure on a gel, but my cell-based assay isn't working."
  • Question: My protein is >95% pure by SDS-PAGE, but it's causing toxicity or an unexpected inflammatory response in my cell culture experiments. Why?

  • Answer: This is a classic sign of endotoxin contamination.

    • Causality: Endotoxins are invisible on a standard protein gel and can elicit strong biological responses at extremely low concentrations (as low as 0.1 EU/mL).[6][7][8] If your protein was expressed in E. coli, endotoxin contamination is almost guaranteed unless specifically removed.[7]

    • Next Steps:

      • Detection: You must use a specific assay to detect endotoxins. The most common is the Limulus Amebocyte Lysate (LAL) assay, which is highly sensitive.[22][23] Both qualitative (gel-clot) and quantitative (chromogenic, turbidimetric) versions are available.[8][24][25]

      • Removal: Endotoxin removal can be challenging. Common methods include:

        • Affinity Chromatography: Using resins with immobilized polymyxin B, which has a high affinity for the lipid A portion of LPS.[6]

        • Anion-Exchange Chromatography: Under conditions where most proteins are not strongly bound (e.g., neutral pH), the highly negatively charged endotoxins will bind tightly to an anion-exchange resin.[6][13]

        • Phase Separation: Using a detergent like Triton X-114, which partitions endotoxins into a detergent-rich phase that can be separated from the aqueous protein phase.[6]

Scenario D: "My protein yield drops significantly after a size-exclusion step, and I see a peak in the void volume."
  • Question: I'm using size-exclusion chromatography (SEC) as a final polishing step, but a lot of my protein seems to be eluting very early, and I'm losing my monomeric fraction. What's happening?

  • Answer: This indicates that your protein is aggregating.

    • Causality: SEC separates molecules based on their hydrodynamic radius (size).[26][27] Larger molecules, like aggregates, cannot enter the pores of the chromatography beads and travel through the column faster, eluting in or near the "void volume" (the first peak).[27] Monomeric proteins enter the pores to varying degrees and elute later.[17] Aggregation can be caused by high protein concentration, suboptimal buffer pH or ionic strength, or instability of the protein itself.[9]

    • Next Steps:

      • Detection Confirmation: Use Dynamic Light Scattering (DLS) or Analytical Ultracentrifugation (AUC) to confirm the presence and size distribution of aggregates.[10][28] Turbidity measurements can also indicate high levels of aggregation.[29]

      • Optimize Buffer Conditions: Screen different buffer conditions (pH, salt concentration, additives like arginine or glycerol) to find a formulation that minimizes aggregation. A solubility assay can be used to rapidly screen multiple conditions.[9]

      • Modify Purification Strategy: Consider running the SEC step in a buffer that is known to stabilize your protein, even if it's not the final formulation buffer. Ensure the protein concentration loaded onto the column is not excessively high.

FAQ 3: How Do I Build a Robust Purification Strategy?

A successful purification protocol is a multi-step process designed to leverage the different physicochemical properties of your target protein and the contaminants. A common and effective strategy is the Capture, Intermediate Purification, and Polishing (CIPP) approach.[18]

Workflow: A Standard Three-Step Chromatography Protocol

This workflow is a powerful and widely used method for achieving high-purity recombinant proteins.

Purif_Workflow Lysate Clarified Cell Lysate AC Step 1: Capture (Affinity Chromatography) Lysate->AC  High Capacity,  High Selectivity IEX Step 2: Intermediate (Ion-Exchange Chromatography) AC->IEX  Remove HCPs,  Nucleic Acids SEC Step 3: Polishing (Size-Exclusion Chromatography) IEX->SEC  Remove Aggregates,  Buffer Exchange PureProtein >99% Pure Protein SEC->PureProtein

Caption: A typical three-step CIPP purification workflow.

  • Step 1: Capture (Affinity Chromatography - AC)

    • Goal: To rapidly isolate, concentrate, and stabilize the target protein from the crude lysate.[18] This step provides the largest fold-purification.

    • Mechanism: Exploits a specific binding interaction, most commonly a polyhistidine tag binding to immobilized metal ions (IMAC).[14][30]

    • Protocol:

      • Equilibrate the column with a binding buffer (e.g., Tris buffer with moderate salt).

      • Load the clarified lysate onto the column.

      • Wash the column with binding buffer, followed by a wash buffer containing a low concentration of a competitive agent (e.g., 20-40 mM imidazole for His-tags) to remove non-specifically bound proteins.

      • Elute the target protein with a high concentration of the competitive agent (e.g., 250-500 mM imidazole).

  • Step 2: Intermediate Purification (Ion-Exchange Chromatography - IEX)

    • Goal: To remove the bulk of remaining impurities, such as HCPs and nucleic acids, that have different charge properties from your target protein.[18][31]

    • Mechanism: Separates molecules based on their net surface charge.[32] Anion exchangers bind negatively charged molecules; cation exchangers bind positively charged molecules.[32] The binding and elution are controlled by adjusting pH and ionic strength (salt concentration).[33][34]

    • Protocol (Example: Anion Exchange):

      • Buffer-exchange the eluate from the AC step into a low-salt IEX binding buffer at a pH where your target protein does not bind, but many contaminants (like nucleic acids and acidic HCPs) do.

      • Load the sample onto the equilibrated anion-exchange column. Your target protein should be in the flow-through fraction.

      • Alternatively, if your protein is acidic, choose a pH where it binds to the column.

      • Wash the column with binding buffer.

      • Elute bound proteins using a linear salt gradient (e.g., 0 to 1M NaCl). Your protein will elute at a characteristic salt concentration.[31]

  • Step 3: Polishing (Size-Exclusion Chromatography - SEC)

    • Goal: To remove any remaining trace impurities, and most importantly, to separate aggregates from the monomeric form of your target protein.[18][27] This step also serves as an excellent method for buffer exchange into the final formulation buffer.[35]

    • Mechanism: Separates molecules based on size as they pass through a column packed with porous beads.[26][35] It is a non-binding technique.[35]

    • Protocol:

      • Concentrate the protein fraction from the IEX step. SEC resolution is sensitive to sample volume, so a smaller, concentrated load is ideal.[36]

      • Equilibrate the SEC column with the final desired storage or assay buffer.

      • Load the concentrated protein sample onto the column. The sample volume should typically be less than 2-4% of the total column volume for high-resolution separation.[35]

      • Elute with the equilibration buffer at a constant flow rate.

      • Collect fractions and analyze by SDS-PAGE to identify the fractions containing the pure, monomeric protein.

Troubleshooting Your Chromatography: A Decision Tree

When a chromatography step fails, a logical approach can quickly identify the problem.

Troubleshooting_Tree Start Problem: Protein did not bind to AC/IEX column Q_Buffer Is the pH/ionic strength of the sample and binding buffer correct? Start->Q_Buffer A_Buffer_No Action: Remake buffers. Calibrate pH meter. Desalt/buffer-exchange sample. Q_Buffer->A_Buffer_No No A_Buffer_Yes Yes Q_Buffer->A_Buffer_Yes Q_Tag For AC: Is the affinity tag intact and accessible? A_Buffer_Yes->Q_Tag If AC Q_pI For IEX: Is the buffer pH appropriate relative to the protein's pI? A_Buffer_Yes->Q_pI If IEX A_Tag_No Action: Perform Western blot with anti-tag antibody. Consider moving tag to other terminus. Q_Tag->A_Tag_No No Q_Overload Was the column overloaded? Q_Tag->Q_Overload Yes A_Tag_Yes Yes A_pI_No Action: For Anion Exchange, pH must be > pI. For Cation Exchange, pH must be < pI. Adjust buffer pH. Q_pI->A_pI_No No Q_pI->Q_Overload Yes A_pI_Yes Yes A_Overload_No Action: Consult column manufacturer's guidelines for binding capacity. Reduce sample load. Q_Overload->A_Overload_No Yes

Caption: Decision tree for troubleshooting protein binding issues.

Detailed Protocol: Chromogenic LAL Test for Endotoxin Quantification

This protocol is a representative example for quantifying endotoxin using a chromogenic LAL kit.[25][37] Always follow the specific instructions provided by your kit manufacturer.

Objective: To quantitatively determine the concentration of endotoxin in a purified protein sample.

Materials:

  • LAL Chromogenic Endotoxin Quantitation Kit (containing LAL reagent, endotoxin standard, and LAL Reagent Water).

  • Sterile, pyrogen-free pipette tips and microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • Heating block or incubator set to 37°C.[22]

Procedure:

  • Reagent Preparation: Reconstitute the endotoxin standard and LAL reagent according to the kit's instructions using LAL Reagent Water. Allow all reagents to equilibrate to room temperature before use.[22]

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted stock. A typical range might be 1.0, 0.5, 0.25, 0.1, and 0.05 EU/mL. Include a blank using only LAL Reagent Water.

  • Sample Preparation:

    • Dilute your protein sample in LAL Reagent Water. It is critical to test several dilutions to ensure the sample does not inhibit or enhance the enzymatic reaction.[22][23]

    • The pH of the sample should be between 6.0 and 8.0.[37] Adjust with pyrogen-free HCl or NaOH if necessary.

  • Assay Execution:

    • Add 50 µL of each standard, sample dilution, and the blank to the wells of a pre-warmed 37°C microplate in duplicate.[37]

    • Using a multichannel pipette, add 50 µL of the reconstituted LAL reagent to all wells.[37]

    • Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).[37]

    • Add 100 µL of the chromogenic substrate solution to each well and incubate at 37°C for the specified time (e.g., 6 minutes).

    • Add 50 µL of stop solution (e.g., 25% acetic acid) to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance of the plate at 405 nm.

    • Subtract the average absorbance of the blank from all other readings.

    • Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards.

    • Determine the endotoxin concentration in your samples by interpolating their absorbance values from the standard curve. Remember to multiply the result by the dilution factor.

References
  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
  • Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Available from: [Link]

  • Ratanji, K. D., et al. (2014). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences, 103(8), 2267-2281. Available from: [Link]

  • Lonza. (n.d.). Limulus Amebocyte Lysate (LAL) PYROGENTTM Single Test Vials. Lonza. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Size Exclusion Chromatography for Protein Purification. Mtoz Biolabs. Available from: [Link]

  • Sino Biological. (n.d.). Endotoxin Removal Methods, Steps, and More. Sino Biological. Available from: [Link]

  • Agilent. (2025). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Agilent. Available from: [Link]

  • Zhang, Q., et al. (2024). Removal, detection, and limits of endotoxin in the industry of recombinant proteins. Sheng Wu Gong Cheng Xue Bao, 40(11), 4235-4247. Available from: [Link]

  • Cytiva. (2024). Fundamentals of size exclusion chromatography. Cytiva. Available from: [Link]

  • Gilep, A. A., et al. (2017). Proteomic analysis of contaminants in recombinant membrane hemeproteins expressed in E. coli and isolated by metal affinity chromatography. Biomeditsinskaia Khimiia, 63(2), 142-150. Available from: [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. Available from: [Link]

  • Cytiva. (2018). Combining purification techniques in a multistep approach. Cytiva. Available from: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2024). Detection and Quantification of Gram Negative Bacterial Endotoxin Contamination in Nanoparticle Formulations by End Point Chromogenic LAL Assay. Methods in Molecular Biology, 2855, 173-182. Available from: [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Phenomenex. Available from: [Link]

  • Zhao, W., et al. (2015). Quality control of purified proteins involved in homologous recombination. Methods in Molecular Biology, 1292, 15-28. Available from: [Link]

  • BMG Labtech. (2022). The LAL assay: a living fossil exploited to detect bacterial contamination. BMG Labtech. Available from: [Link]

  • Creative Diagnostics. (2023). Detection of Impurities Related to Biopharmaceutical Processes. Creative Diagnostics. Available from: [Link]

  • FUJIFILM Wako. (n.d.). Preparation of control standard Endotoxin (CSE). FUJIFILM Wako. Available from: [Link]

  • ProtaGene. (n.d.). Host Cell Protein Detection and Analysis—4 Things You Need to Know. ProtaGene. Available from: [Link]

  • Bestchrom. (n.d.). From source to production process: the control and removal of endotoxin. Bestchrom. Available from: [Link]

  • MTI-Bio. (n.d.). Multi-Step Protein Purification Services. MTI-Bio. Available from: [Link]

  • Bekkhus, C. (2025). Endotoxin Purification in Recombinant Protein Production using Escherichia coli. Aalto University. Available from: [Link]

  • Bio-Rad. (n.d.). Efficient Purification of a Recombinant Protein from Escherichia coli Fermentate with Nuvia aPrime 4A Resin. Bio-Rad. Available from: [Link]

  • News-Medical.Net. (2021). Detecting and monitoring contaminants in nucleic acid samples. News-Medical.Net. Available from: [Link]

  • Microbioz India. (2023). Mastering Affinity Chromatography: Techniques and Troubleshooting. Microbioz India. Available from: [Link]

  • Pyrostar. (2014). The Detection of Endotoxins via The LAL Test, The Chromogenic Method. Pyrostar. Available from: [Link]

  • Narhi, L. O., et al. (2012). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences, 101(2), 491-502. Available from: [Link]

  • An, Y., et al. (2017). Efficient, ultra-high-affinity chromatography in a one-step purification of complex proteins. Proceedings of the National Academy of Sciences, 114(26), E5125-E5134. Available from: [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. GE Healthcare. Available from: [Link]

  • ProtaGene. (n.d.). Host Cell Protein Detection and Analysis—4 Things You Need to Know. ProtaGene. Available from: [Link]

  • BioNordika. (n.d.). Contaminants in your nucleic acid sample?. BioNordika. Available from: [Link]

  • Hong, P., et al. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Liquid Chromatography & Related Technologies, 35(20), 2923-2950. Available from: [Link]

  • Cytiva. (2024). Fundamentals of size exclusion chromatography. Cytiva. Available from: [Link]

  • Chemie Brunschwig. (n.d.). Purification of recombinant protein expressed in E. Coli. Chemie Brunschwig. Available from: [Link]

  • BioProcess International. (2016). Automated Purification of Proteins Using Multi-D Chromatography. BioProcess International. Available from: [Link]

  • Prior, C. P., et al. (1992). Identification of an Escherichia coli protein impurity in preparations of a recombinant pharmaceutical. Journal of Industrial Microbiology, 9(3-4), 239-245. Available from: [Link]

  • Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Phenomenex. Available from: [Link]

Sources

Technical Support Center: Solvent-Controlled Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reaction regioselectivity. As experienced chemists know, selecting the right solvent is not merely about dissolving reactants; it is a powerful tool for directing reaction outcomes.[1][2][3] This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you harness the power of the solvent to achieve your desired regioisomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts at the intersection of solvent properties and reaction outcomes.

Q1: What is regioselectivity, and why does the solvent have such a profound impact on it?

Answer: A regioselective reaction is one that can proceed in multiple directions to form structural isomers, but preferentially yields one product over the others.[4] The solvent's influence stems from its ability to differentially stabilize or destabilize the transition states leading to these different isomers.[5][6]

The solvent is not an inert medium; it actively interacts with reactants, intermediates, and transition states through various non-covalent forces like dipole-dipole interactions, hydrogen bonding, and van der Waals forces.[1][6][7] By stabilizing the transition state of one reaction pathway more than another, the solvent lowers the activation energy for that pathway, making it the kinetically favored route.[5][6]

Q2: What are the key solvent properties I should consider for controlling regioselectivity?

Answer: The most critical properties are polarity and proticity.

  • Polarity: Measured by properties like dielectric constant and dipole moment, polarity governs a solvent's ability to stabilize charged or polar species.[7][8] Polar solvents are adept at stabilizing ionic intermediates (like carbocations) and polar transition states.[5][7][8]

  • Proticity: This refers to a solvent's ability to act as a hydrogen-bond donor.[9][10][11]

    • Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at stabilizing both cations and anions. They can, however, "cage" nucleophiles through hydrogen bonding, reducing their reactivity.[7][11][12]

    • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack these bonds.[9][10][11] Polar aprotic solvents are particularly useful as they can stabilize cations while leaving anions relatively "bare" and highly reactive.[7][12]

The interplay between these properties is crucial. For instance, a highly polar, protic solvent might strongly favor a mechanism proceeding through a carbocation (like SN1), while a polar, aprotic solvent would accelerate a bimolecular reaction involving a strong, anionic nucleophile (like SN2).[6][8][12]

Q3: Can you provide an example of how changing from a protic to an aprotic solvent alters a reaction's outcome?

Answer: A classic example is the competition between SN2 and E2 reactions. When a strong, sterically unhindered base/nucleophile (e.g., an alkoxide) reacts with a secondary alkyl halide, the solvent can tip the balance.

  • In a polar protic solvent (like ethanol), the solvent molecules form a hydrogen-bonding "cage" around the alkoxide.[12] This hinders its ability to act as a nucleophile for an SN2 attack on the sterically crowded carbon center. However, it can still readily act as a base, abstracting a proton from the beta-position, favoring the E2 product .[12]

  • In a polar aprotic solvent (like DMSO), the alkoxide is not strongly solvated and remains highly nucleophilic.[7][12] This increased nucleophilicity allows it to effectively compete with elimination, leading to a higher proportion of the SN2 product .

Part 2: Troubleshooting Guides

This section provides systematic approaches to common regioselectivity problems encountered in the lab.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common and frustrating issue, often indicating that the energy difference between the two competing transition states is minimal under the current conditions.

Troubleshooting Workflow:

A systematic approach is required to diagnose and solve this issue. Temperature and solvent polarity are key levers to pull.[13] Lowering the temperature can often increase selectivity by favoring the kinetically controlled product, while solvent screening can identify a medium that preferentially stabilizes one transition state.[13]

G start Start: Poor Regioselectivity (e.g., ~1:1 Ratio) step1 Step 1: Analyze Reaction Mechanism Is it kinetically or thermodynamically controlled? start->step1 step2a Step 2a: Modify Temperature Lower temp to favor kinetic product. Higher temp to favor thermodynamic product. step1->step2a Control Type Known step2b Step 2b: Initiate Solvent Screening Select solvents with diverse properties (Polar Protic, Polar Aprotic, Nonpolar). step1->step2b Unsure or Both Fail step3 Step 3: Evaluate Solvent-Intermediate Interactions Does one transition state involve more charge separation? Can H-bonding direct the outcome? step2a->step3 step2b->step3 step3->step2b No Improvement step4 Step 4: Optimize Lead Solvent Consider solvent mixtures or additives to fine-tune polarity and coordinating ability. step3->step4 Promising Result Found end End: Improved Regioselectivity step4->end

Caption: A stepwise workflow for troubleshooting poor regioselectivity.

Issue 2: The "wrong" regioisomer is the major product.

This indicates that the undesired reaction pathway is kinetically favored under your current conditions. The goal is to alter the conditions to favor the transition state leading to the desired product.

Troubleshooting Steps:

  • Re-evaluate the Mechanism: The first step is to deeply understand the reaction mechanism. The formation of your undesired product is currently the path of least resistance. Why?

    • Ionic Intermediates: If the reaction involves a carbocation, its stability is paramount. Can a change in solvent polarity alter the initial site of ionization or influence rearrangement pathways?[14] For instance, increasing solvent polarity generally favors pathways with charge separation, like SE1 over SE2.[15]

    • Hydrogen Bonding: Can a protic solvent hydrogen-bond with a key functional group on your substrate or reagent? This interaction can sterically block one reaction site or alter the electronic properties of the substrate, directing the reaction to another position.[1]

    • Coordination: Can the solvent coordinate to a metal catalyst or a Lewis acidic center? Ethereal solvents, for example, are crucial for stabilizing Grignard reagents through coordination.[8] A more strongly coordinating solvent like DMF or DMSO could potentially alter the catalyst's behavior and, consequently, the regiochemical outcome.[16][17]

  • Systematic Solvent Screening: Perform a solvent screen using representatives from different classes. (See Protocol P1 below). A solvent-induced reversal of regioselectivity is a known phenomenon and can be a powerful tool.[18]

  • Consider Additives: Sometimes, small amounts of an additive can have a large effect.

    • Lewis Acids: Can be used to enhance electronic effects and favor a specific regioisomer.[13]

    • Protic Additives: Adding a small amount of an alcohol to an aprotic solvent can introduce specific hydrogen-bonding interactions without drastically changing the bulk solvent properties.

Part 3: Experimental Protocols & Data

Protocol P1: Systematic Solvent Screening for Regioselectivity Optimization

This protocol provides a framework for efficiently screening solvents to identify optimal conditions for a desired regiochemical outcome.

Objective: To determine the effect of solvent choice on the regioisomeric ratio of a reaction and identify a solvent that maximizes the yield of the desired isomer.

Methodology:

  • Solvent Selection: Choose a minimum of 4-6 solvents that span a range of properties. The table below provides a good starting point. Ensure all solvents are anhydrous and of high purity, as trace impurities (especially water) can dramatically affect results.

  • Reaction Setup:

    • Set up identical reactions in parallel. Use the same batch of reactants and reagents for all experiments to minimize variability.

    • Ensure all reaction vessels are properly dried.

    • Maintain a consistent concentration across all solvents, if solubility permits. If not, note the concentration differences as they may also influence the outcome.

    • Run all reactions at the same temperature. A common starting point is room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Monitoring and Analysis:

    • Monitor all reactions for completion using a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, quench all reactions identically.

    • Carefully remove the solvent.

    • Determine the ratio of regioisomers in the crude product mixture using a quantitative method like 1H NMR spectroscopy or calibrated HPLC. This is crucial—analysis of the crude mixture prevents misleading results from differences in isomer stability or solubility during workup and purification.

  • Data Interpretation: Analyze the regioisomeric ratios as a function of solvent properties (see Table 1). Look for trends. Does selectivity increase with polarity? Is there a difference between protic and aprotic solvents? This analysis will guide further optimization.

Table 1: Properties of Common Organic Solvents

This table provides key parameters for selecting a diverse set of solvents for your screening experiments.[6][7]

SolventClassDielectric Constant (ε)Dipole Moment (μ, D)Key Features
Hexane Nonpolar1.9~0.0Inert, low polarity.
Toluene Nonpolar2.40.3Aromatic, slightly more polar than hexane.
Dichloromethane (DCM) Polar Aprotic9.11.6Moderately polar, good general-purpose solvent.
Tetrahydrofuran (THF) Polar Aprotic7.51.7Ethereal, coordinating, moderately polar.
Acetonitrile (MeCN) Polar Aprotic37.53.9Highly polar, weakly coordinating.
Dimethylformamide (DMF) Polar Aprotic38.33.8Highly polar, strongly coordinating.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.23.9Highly polar, strongly coordinating, high boiling point.
Ethanol (EtOH) Polar Protic24.51.7Protic, hydrogen-bonding, moderately polar.
Methanol (MeOH) Polar Protic32.71.7Protic, hydrogen-bonding, more polar than EtOH.
Water (H₂O) Polar Protic80.11.8Highly polar, strong hydrogen-bonding network.
Visualizing the Solvent Effect: A Mechanistic View

The following diagram illustrates how different solvent types can interact with a hypothetical reaction intermediate, thereby influencing the regiochemical outcome.

G cluster_0 Reaction Intermediate [R-X-Y]‡ cluster_1 Solvent Environments cluster_2 Regiochemical Outcomes Intermediate δ+   δ- R----[X----Y] Protic Polar Protic Solvent (e.g., MeOH) Aprotic Polar Aprotic Solvent (e.g., DMSO) ProductA Product A (Pathway 1 Favored) Protic->ProductA H-bonding stabilizes δ- on Y, favoring attack at X ProductB Product B (Pathway 2 Favored) Aprotic->ProductB Dipole interactions stabilize developing δ+ on R, leaving Y more reactive

Caption: How solvents stabilize transition states to direct regioselectivity.

References

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes. (2025). Benchchem.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.Semantic Scholar.
  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025). Medium.
  • Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.Dalal Institute.
  • Understanding Protic and Aprotic Solvents: The Chemistry Behind Nucleophilic Reactions. (2026). LinkedIn.
  • Solvent effects.Wikipedia.
  • Editorial: Solvation effects of organic reactions in ionic liquids, deep eutectic solvents, and conventional solvents. (2022). Frontiers in Chemistry.
  • Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. (2026).
  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps.
  • A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters. (2008).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones. (2024). MDPI.
  • A solvent controlled regioselective synthesis of 2- and 4-substituted α-carbolines under palladium c
  • Solvation Effects in Organic Chemistry. (2022).
  • Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition. (2022). Al-Rafidain Journal of Medical Sciences.
  • Regioselectivity of E1 Reactions - Practice Problems. (2018). Chemistry Steps.
  • Understanding Regioselectivity in Reactions.Scribd.

Sources

Technical Support Center: Catalyst Stability in Pd-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Triage Desk: Rapid Symptom Diagnosis

Identify your issue below to jump to the relevant troubleshooting protocol.

Symptom Visual Indicator Likely Root Cause Immediate Action
Immediate Precipitation Reaction mixture turns opaque black/grey within minutes.Pd Aggregation (Pd Black) Check ligand:Pd ratio. Add stabilizer (TBAB/LiCl).
Yield Plateau Rapid initial conversion (e.g., 50%) then complete stall.Product Inhibition / Catalyst Death Perform "Spike Test" (Protocol A).
No Conversion Solution remains clear or original color; SM intact.Oxidative Addition Failure Check catalyst quality (color). Degas solvents vigorously.
Redox Stalling (Specifically for C-H activation) Reaction stops after 1 turnover.Re-oxidant Failure Increase oxidant loading (Cu/Ag salts) or O₂ pressure.

Knowledge Base: Deep Dive into Deactivation

Deactivation Mode A: Aggregation ("The Black Death")

Context: In the Larock heteroannulation and other Pd(0)/Pd(II) cycles, the active species is often a coordinatively unsaturated Pd(0) complex. If this species is not adequately stabilized by ligands (phosphines, NHCs) or solvent molecules, it rapidly aggregates into catalytically inactive bulk metal (Pd black).[1]

  • Mechanism:

    
    
    
  • Causality:

    • Low Ligand Concentration: Phosphine dissociation is required for the reaction, but too much dissociation leads to aggregation.

    • Solvent Quality: In "ligandless" conditions (e.g., Jeffer's conditions), the solvent (DMF, DMSO) acts as a weak ligand. Wet solvent or non-degassed solvent destabilizes this delicate balance.

  • Solution:

    • Ligand Tuning: Switch to bulky, electron-rich phosphines (e.g.,

      
      , XPhos) that bind tightly enough to prevent aggregation but sterically favor reductive elimination.
      
    • Additives: Add LiCl (1 equiv). Chloride ions coordinate to Pd(0) to form anionic

      
       species, which are electrostatic repellers of aggregation [1].
      
Deactivation Mode B: The Redox Trap (C-H Activation Specific)

Context: For oxidative indole synthesis (e.g., from N-aryl enamines or oxidative coupling), the catalytic cycle requires regenerating Pd(II) from Pd(0).

  • Mechanism: The cycle stalls at the Pd(0) resting state if the re-oxidation step is slower than the aggregation rate.

  • Causality:

    • Inefficient Oxidant: Cu(OAc)₂ or AgOAc may be insoluble or have poor kinetics in the chosen solvent.

    • Mass Transfer: If using O₂/Air, poor gas-liquid mixing limits the re-oxidation rate.

  • Solution:

    • Switch to a soluble oxidant (e.g., Benzoquinone).

    • Increase agitation rate (>800 RPM) to improve gas mass transfer.

Deactivation Mode C: Heteroatom Poisoning

Context: Indoles and their precursors (anilines, hydrazines) are nitrogen-rich. Free amines and certain heterocycles can bind irreversibly to the Pd center, blocking the coordination site required for alkyne/olefin insertion.

  • Mechanism: Formation of stable Werner complexes (Pd-N bonds) that do not undergo further reaction.

  • Solution:

    • Protecting Groups: Ensure the indole nitrogen or aniline nitrogen is protected (e.g., N-Acetyl, N-Ts) if the mechanism allows. Free NH-indoles are often synthesized via protected precursors to avoid this.

    • Acidic Additives: Mild Lewis acids can sequester highly basic impurities.

Visualization: Deactivation Pathways[2]

Pd_Indole_Deactivation cluster_legend Legend Pd_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_Active Active Pd(0)L2 Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Ar-I Pd_Black Pd Black (Aggregation) Pd_Active->Pd_Black Low Ligand/High Conc Pd_Ox Pd(II) Oxide (Inactive) Pd_Active->Pd_Ox O2 Ingress Insertion Alkyne Insertion OxAdd->Insertion Alkyne Pd_Poison Pd-L-Poison (Inhibited) OxAdd->Pd_Poison Heterocycle Coord. RedElim Reductive Elimination (Indole Product) Insertion->RedElim RedElim->Pd_Active Regeneration key Green: Active Cycle Red Dashed: Deactivation

Figure 1: Interplay between the productive Larock indole synthesis cycle and common deactivation pathways (Aggregation, Oxidation, Poisoning).

Diagnostic Protocols

Protocol A: The "Spike" Test (Check for Catalyst Death)

Use this to distinguish between catalyst deactivation and equilibrium/product inhibition.

  • Setup: Run your standard reaction until conversion stalls (e.g., 50%).

  • Sampling: Take a T0 sample for HPLC/GC.

  • The Spike: Add a fresh portion of the catalyst only (0.5 equiv of original loading) to the reaction vessel.

  • Observation: Monitor for 1 hour.

    • Scenario 1 (Reaction Restarts): The original catalyst died. Focus on stabilization (Ligands/Additives).[1]

    • Scenario 2 (No Change): The catalyst is fine, but the reaction is inhibited by product or byproduct, or reagents are depleted. Focus on product removal or reagent stability.

Protocol B: The Mercury Drop Test (With Caveats)

Use to differentiate Homogeneous vs. Heterogeneous (Nanoparticle) catalysis.[2] WARNING: Mercury can react with some Pd-complexes, giving false positives [2]. Use as a supporting data point, not absolute proof.

  • Standard Run: Start reaction. At 20% conversion, remove an aliquot.

  • Hg Addition: Add a drop of elemental mercury (excess, >300 equiv relative to Pd) to the reaction pot.

  • Monitor: Continue stirring and monitor yield.

    • Result A (Complete Stop): Suggests Heterogeneous catalysis (Pd nanoparticles are the active species and are amalgamated by Hg).

    • Result B (No Effect): Suggests Homogeneous catalysis (Molecular Pd species are active).

  • Validation: Always pair this with a fractional filtration test (filter hot solution through Celite; if filtrate continues reacting, it's homogeneous).

FAQs: Rapid Fire Troubleshooting

Q: My Larock synthesis works on 50mg but fails at 5g. Why? A: Heat transfer and catalyst aggregation. On a larger scale, heating ramps are slower, keeping the catalyst in the unstable "warm-up" zone longer. Fix: Pre-heat the oil bath to the target temperature before inserting the flask (Hot Start Protocol) or use a higher ligand loading (e.g., 1:4 Pd:Ligand instead of 1:2).

Q: Can I use Pd/C for indole synthesis to avoid soluble Pd removal issues? A: Yes, but leaching is the primary mechanism. The Pd/C likely acts as a reservoir, leaching active molecular Pd into solution. You will still need to scavenge Pd from the product. If the reaction stops, the "leached" Pd has likely plated out as Pd black.

Q: Why does adding LiCl improve the yield? A: LiCl does two things: 1) It stabilizes the Pd(0) species as an anionic palladate, preventing aggregation. 2) It facilitates the reduction of Pd(II) precatalysts to the active Pd(0) species [3].

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

  • Ananikov, V. P., et al. (2023).[2] The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates.[2][3] ChemRxiv.

  • Gligorich, K. M., & Sigman, M. S. (2009). Recent advancements and challenges of palladium(II)-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Chemical Communications.

  • BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

Sources

Validation & Comparative

Comparative NMR Analysis Guide: Methyl Indoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative NMR analysis of Methyl Indoline-3-carboxylate , focusing on distinguishing it from its synthetic precursor (Methyl Indole-3-carboxylate ) and verifying its structural integrity.

Content Type: Technical Comparison & Characterization Guide Focus: Structural Validation, Impurity Profiling, and Reaction Monitoring Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists

Executive Summary & Structural Logic

Methyl indoline-3-carboxylate is the 2,3-dihydro derivative of methyl indole-3-carboxylate. In drug discovery, this scaffold is a critical intermediate for synthesizing bioactive alkaloids and peptidomimetics.

The primary analytical challenge is distinguishing the indoline (reduced, aliphatic ring) from the indole (oxidized, aromatic ring) precursor. This guide prioritizes the detection of the C2-C3 saturation , which results in a dramatic upfield shift of diagnostic protons and carbons.

Structural Comparison
FeatureMethyl Indoline-3-carboxylate (Target)Methyl Indole-3-carboxylate (Precursor)
Core Structure Bicyclic: Benzene fused to Pyrrolidine Bicyclic: Benzene fused to Pyrrole
C2-C3 Bond Single Bond (

)
Double Bond (

)
Nitrogen Secondary Amine (

-like)
Aromatic Amine (

-like)
Chirality Chiral Center at C3 (Racemic unless asymmetric synthesis used)Achiral (Planar)

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized sample preparation protocol.

Materials & Reagents
  • Solvent: DMSO-

    
     (Preferred for observing exchangeable NH protons) or CDCl
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Concentration: 10–15 mg per 0.6 mL solvent.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 1H) / zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): Set to

    
     seconds for quantitative integration of the ester methyl group vs. aromatic protons.
    
  • Scans (NS): 16 (1H) / 1024 (13C).

  • Temperature: 298 K (25 °C).

H NMR Analysis: The Diagnostic Regions

The transition from Indole to Indoline is marked by the disappearance of the aromatic C2-H and the appearance of an aliphatic ABC/ABX system .

Comparative Chemical Shift Table (DMSO- )
PositionProton TypeMethyl Indole-3-carboxylate (Precursor)

(ppm)
Methyl Indoline-3-carboxylate (Target)

(ppm)
Diagnostic Note
NH Amine11.5 – 12.0 (Broad Singlet)5.5 – 6.5 (Broad Singlet)Major Shift: Indole NH is highly deshielded (aromatic); Indoline NH is aliphatic.
C2-H Ring Proton8.0 – 8.2 (d,

Hz)
3.5 – 3.9 (m, 2H)CRITICAL: Aromatic C2-H disappears. Replaced by diastereotopic CH

.
C3-H Ring ProtonNo Proton (Quaternary C)4.2 – 4.5 (dd, 1H)New Signal: Appearance of methine proton

to ester.
-OCH

Ester Methyl3.80 (Singlet)3.65 – 3.75 (Singlet)Slight upfield shift due to loss of aromatic ring current.
Ar-H Benzene Ring7.1 – 8.1 (m, 4H)6.5 – 7.2 (m, 4H)General upfield shift; loss of aromaticity in the N-ring shields the benzene protons.
Mechanistic Insight for Assignments
  • The "Indole" Signal (Impurities): If you see a sharp doublet/singlet around 8.0–8.2 ppm , your reduction is incomplete. This is the C2-H of the unreacted starting material [1, 2].

  • The "Indoline" Coupling: In the target molecule, C2 has two protons (

    
    ) and C3 has one (
    
    
    
    ). This forms a coupled spin system.[1]
    • C3-H: Appears as a doublet of doublets (dd) or triplet around 4.3 ppm due to the electron-withdrawing ester group.

    • C2-H: Appears as a complex multiplet around 3.7 ppm (deshielded by adjacent Nitrogen).

C NMR Analysis: Confirmation of Saturation

Carbon NMR provides the definitive confirmation of the hybridization change at C2 and C3.

Comparative Chemical Shift Table
CarbonMethyl Indole-3-carboxylate

(ppm)
Methyl Indoline-3-carboxylate

(ppm)
Structural Validation
C=O (Ester)~165.0~172.0Aliphatic esters are typically more shielded than conjugated aromatic esters, but the loss of conjugation often shifts the carbonyl downfield slightly relative to the conjugated system.
C2 130.0 – 136.0 (

)
45.0 – 50.0 (

)
Primary Confirmation: Massive upfield shift (~85 ppm) confirming saturation.
C3 107.0 (

)
50.0 – 55.0 (

)
Shift from aromatic quaternary carbon to aliphatic methine.
Ar-C 110.0 – 140.0108.0 – 150.0Benzene ring carbons remain aromatic.
-OCH

~51.0~52.0Minimal change.[2]

Decision Workflow: Reaction Monitoring

The following diagram illustrates the logical flow for analyzing the reaction mixture to determine if the reduction from Indole to Indoline is complete.

NMR_Analysis_Workflow Start Crude Reaction Mixture (Reduction of Indole) Acquire Acquire 1H NMR (DMSO-d6 or CDCl3) Start->Acquire Check_Region1 Check 8.0 - 8.5 ppm region Acquire->Check_Region1 Decision1 Signal at ~8.1 ppm? Check_Region1->Decision1 Incomplete Incomplete Reaction (Indole Precursor Present) Decision1->Incomplete Yes (C2-H Aromatic) Check_Region2 Check 3.0 - 5.0 ppm region Decision1->Check_Region2 No Decision2 Multiplets at 3.5-4.5 ppm? Check_Region2->Decision2 Decision2->Incomplete No Target_Confirmed Target Confirmed: Methyl Indoline-3-carboxylate Decision2->Target_Confirmed Yes (Aliphatic C2/C3) Check_NH Verify NH Signal (Should be ~5-6 ppm, not 11-12 ppm) Target_Confirmed->Check_NH

Caption: Logical workflow for distinguishing Methyl Indoline-3-carboxylate from its Indole precursor using 1H NMR.

Advanced Characterization (2D NMR)

For full structural assignment (E-E-A-T compliance), perform the following 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Purpose: Confirm the spin system of the aliphatic ring.

    • Observation: Cross-peaks between the multiplet at 3.7 ppm (C2-H) and the doublet/triplet at 4.3 ppm (C3-H) .

    • Differentiation: The Indole precursor has no COSY correlation in this region (C2-H is isolated or couples weakly to NH).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Distinguish CH, CH

      
      , and CH
      
      
      
      .
    • Observation:

      • C2 (45-50 ppm) should correlate with two protons (negative phase in edited HSQC).

      • C3 (50-55 ppm) should correlate with one proton (positive phase).

      • Indole Precursor: C3 is quaternary and will show no correlation in HSQC.

References

  • Tetra Tek Analytical Services. "Methyl 1H-indole-3-carboxylate NMR Data." TetraTek NMR Database. Accessed March 2026.[3]

  • National Center for Biotechnology Information (NCBI). "Methyl indole-3-carboxylate | C10H9NO2 | CID 589098." PubChem Compound Summary. Accessed March 2026.[3]

  • ChemicalBook. "Indoline (CAS 496-15-1) 1H NMR Spectrum." ChemicalBook Spectral Database. Accessed March 2026.[3]

  • Parsons, T. B., et al. "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Organic & Biomolecular Chemistry, 2011, 9 , 5021-5023.

Sources

HPLC vs. TLC for Purity Analysis of Indole Esters: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indole esters are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. Their unique electronic structure—a pyrrole ring fused to a benzene ring—makes them highly valuable but also susceptible to oxidation, photolytic degradation, and hydrolysis. Consequently, rigorous purity assessment is a mandatory requirement in drug development and quality control[1].

As an Application Scientist, I frequently observe laboratories struggling to balance throughput with analytical rigor. This guide objectively compares Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for indole ester purity analysis, detailing the mechanistic causality behind experimental choices to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Overview: The "Why" Behind the Separation

To choose the right tool, we must first understand the physicochemical interaction between the analyte and the chromatographic system.

  • Thin-Layer Chromatography (TLC): Operates primarily via adsorption . For indole esters, normal-phase silica gel (a highly polar stationary phase) is standard. Because esterification masks the polar carboxylic acid group of the parent indole, the resulting ester interacts less strongly with the silica gel. This means the ester will migrate further up the plate (higher Retention Factor,

    
    ) than its unesterified precursor. TLC is critical in the early stages of drug development for rapid, qualitative screening.
    
  • High-Performance Liquid Chromatography (HPLC): Operates via partition chromatography . Reverse-phase HPLC (RP-HPLC) utilizing a hydrophobic C18 column is the dominant technique for the quantitative analysis of bioactive compounds[2]. Here, the causality is inverted: the more lipophilic indole ester partitions more strongly into the C18 stationary phase than the polar parent acid, resulting in a longer Retention Time (

    
    ). When coupled with a Diode Array Detector (DAD), HPLC provides unparalleled quantitative accuracy and impurity profiling[3].
    
Objective Comparison Matrix
ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Mechanism Normal-phase adsorption (Silica)Reverse-phase partition (C18)
Sensitivity (LOD) Moderate (~1-5 µg)High (ng to pg range)
Quantitative Accuracy Semi-quantitative (visual estimation)Highly accurate (Peak area integration)
Speed per Sample 5–10 minutes (parallel processing)15–30 minutes (serial processing)
Primary Use Case Reaction monitoring, rapid screeningFinal purity certification, regulatory QA/QC
Cost & Infrastructure Low cost, minimal equipmentHigh capital cost, requires complex maintenance

Experimental Workflows & Logical Relationships

The most efficient analytical strategy does not rely on one technique in isolation, but rather integrates them. TLC serves as the gatekeeper, preventing highly impure samples from contaminating expensive HPLC columns, while HPLC provides the final, legally defensible purity metric.

G A Synthesized Indole Ester B TLC Screening (Silica Gel, UV/Ehrlich's) A->B C Purity Assessment (Qualitative) B->C D Impure (>1 Spot) C->D Rf mismatch E Appears Pure (1 Spot) C->E Single Rf F Column Chromatography (Purification) D->F G RP-HPLC Analysis (C18, Gradient, DAD) E->G F->B Re-evaluate H System Suitability Test (Resolution > 2.0) G->H I Final Purity Report (Quantitative % Area) H->I Pass

Workflow integrating TLC for rapid screening and HPLC for quantitative purity of indole esters.

Self-Validating Experimental Protocols

Trustworthy analytical chemistry requires protocols that validate themselves in real-time. Below are the optimized methodologies for both techniques.

Protocol 1: Rapid Qualitative Screening via TLC

Objective: Preliminary purity check and identification of unreacted precursors. Causality & Self-Validation: We utilize a dual-visualization strategy. First, UV light (254 nm) detects all conjugated aromatic systems. Second, we apply Ehrlich's reagent (p-dimethylaminobenzaldehyde). Because the electron-rich indole ring is highly nucleophilic, it reacts with Ehrlich's reagent under acidic conditions to form a distinct blue/violet complex[1]. If an impurity spot appears under UV but does not turn violet after staining, it validates that the impurity is non-indolic (e.g., a solvent residue or coupling reagent).

Step-by-Step Methodology:

  • Plate Preparation: Draw an origin line 1 cm from the bottom of a Silica Gel 60 F254 TLC plate using a pencil.

  • Sample Application: Dissolve the indole ester sample and a pure reference standard in methanol (1 mg/mL). Spot the sample, the standard, and a "co-spot" (both mixed) onto the origin line. The co-spot validates that the sample and standard migrate identically without matrix interference.

  • Development: Place the plate in a pre-equilibrated chamber containing Hexane:Ethyl Acetate (7:3 v/v). Allow the solvent front to ascend until it is 1 cm from the top.

  • Visualization: Dry the plate. Mark all quenching spots under a 254 nm UV lamp.

  • Chemical Staining: Spray the plate lightly with Ehrlich's reagent and gently heat. Indole derivatives will rapidly develop a blue-violet color.

Protocol 2: Quantitative Purity Assessment via RP-HPLC

Objective: High-resolution separation and quantification of the indole ester and its related degradation products. Causality & Self-Validation: Indole compounds exhibit sharp, well-resolved peaks when separated using an acidic mobile phase[4]. The addition of 0.1% Formic Acid suppresses the ionization of any residual carboxylic acid precursors. If the acid were ionized, it would elute in the void volume and exhibit severe peak tailing. To self-validate, this protocol mandates a System Suitability Test (SST) to ensure the column is performing adequately before any sample is injected.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a Diode Array Detector (DAD) set to 280 nm (the characteristic absorption maximum for indoles).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes. Flow rate: 1.0 mL/min. Column temperature: 30 °C[3].

  • System Suitability Test (SST): Inject a resolution mixture containing Indole-3-acetic acid and Methyl indole-3-acetate. Proceed to sample analysis only if the resolution (

    
    ) between these two peaks is > 2.0.
    
  • Sample Analysis: Inject 10 µL of the sample (prepared at 1 mg/mL in methanol). Quantify the purity by calculating the relative peak area percentage of the indole ester against all integrated impurity peaks.

Quantitative Data Presentation

To illustrate the opposing chromatographic behaviors of indoles in normal-phase vs. reverse-phase systems, the following table summarizes typical empirical data for a common indole ester synthesis (esterification of Indole-3-acetic acid).

Table 1: Comparative Chromatographic Behavior of Indole-3-Acetic Acid and its Methyl Ester

Compound / AnalyteTLC

Value (Hexane:EtOAc 7:3)
RP-HPLC

(min)
UV Max (nm)Ehrlich's Stain Reaction
Indole-3-acetic acid (Precursor)0.15 (Highly polar)13.8 (Elutes early)280Positive (Violet)
Methyl indole-3-acetate (Product)0.65 (Less polar)18.5 (Elutes late)280Positive (Violet)
Coupling Reagent Byproduct 0.8022.1254Negative (Yellow/None)

Note: In normal-phase TLC, the esterification increases the


 value. In reverse-phase HPLC, the increased lipophilicity of the ester results in a longer 

[4].

Conclusion

For the purity analysis of indole esters, TLC and HPLC are not mutually exclusive; they are highly complementary. TLC provides the rapid, semi-quantitative, and chemically specific feedback necessary for day-to-day laboratory operations and reaction monitoring. However, because TLC lacks the resolving power and precise detection capabilities required by modern pharmaceutical standards, RP-HPLC remains the indispensable tool for final purity certification and the quantification of trace impurities.

References
  • Encyclopedia.pub. "Chromatographic Techniques in Pharmaceutical Analysis". [Link]

  • Walsh Medical Media. "The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals". [Link]

  • PMC. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid". [Link]

Sources

Comparing the Reactivity of Indoline vs. Indole in N-Acylation

[1]

Executive Summary

For researchers in medicinal chemistry and drug development, distinguishing the reactivity profiles of indoline (2,3-dihydroindole) and indole is critical for efficient scaffold functionalization. The core distinction lies in aromaticity : Indole’s nitrogen lone pair is integral to its 10-

indoline undergoes N-acylation under standard nucleophilic conditionsindole requires base-mediated deprotonation or specific catalysis

Part 1: Mechanistic Analysis & Scientific Foundation

Electronic Structure & Nucleophilicity

The reactivity difference is dictated by the orbital hybridization and delocalization of the nitrogen lone pair.

  • Indole (Aromatic System): The nitrogen atom is

    
     hybridized. Its lone pair resides in a 
    
    
    -orbital perpendicular to the ring plane, participating in the
    
    
    aromatic system.
    • Consequence: The lone pair is chemically "unavailable." Protonation or acylation at nitrogen disrupts the aromaticity of the pyrrole ring, creating a high energy barrier. The nitrogen is effectively non-basic (

      
       of conjugate acid 
      
      
      ) and poor nucleophile.
    • Competing Pathway: Electrophiles (acyl chlorides) prefer the C3 position, which is electron-rich due to enamine-like resonance contribution, leading to C-acylation (Friedel-Crafts) rather than N-acylation.

  • Indoline (Non-Aromatic Heterocycle): The C2-C3 bond is saturated. The nitrogen is part of a fused benzene ring but functions as a cyclic

    
    -alkyl aniline.
    
    • Consequence: While the lone pair still conjugates with the benzene ring, it is not tied up in a heteroaromatic system. It retains significant

      
       character and nucleophilicity (
      
      
      of conjugate acid
      
      
      , similar to
      
      
      -methylaniline).
    • Reactivity: It behaves as a standard secondary amine, readily attacking acylating agents without the need for strong deprotonation.

Visualization of Reactivity Differences

The following diagram illustrates the resonance availability of the lone pair in both systems.

ReactivityComparisoncluster_0Indole (Aromatic)cluster_1Indoline (Non-Aromatic)IndoleIndole Nitrogen(Lone pair in pi-system)Indole_ReactLow N-NucleophilicityHigh C3-NucleophilicityIndole->Indole_React Aromatic StabilityIndole_OutcomeRequires Strong Base (NaH)or C-Acylation dominatesIndole_React->Indole_Outcome High BarrierIndolineIndoline Nitrogen(Lone pair available)Indoline_ReactHigh N-NucleophilicitySecondary Amine CharacterIndoline->Indoline_React No Pyrrole AromaticityIndoline_OutcomeStandard Acylation(Mild Base / AcCl)Indoline_React->Indoline_Outcome Low Barrier

Figure 1: Mechanistic divergence between Indole and Indoline. Red nodes indicate high-barrier/complex transformations; Green nodes indicate standard reactivity.

Part 2: Comparative Reactivity Data

The following table summarizes the quantitative and qualitative differences in N-acylation performance.

FeatureIndoline (2,3-Dihydroindole)Indole
Nitrogen Hybridization

(pyramidal/conjugated)

(planar, aromatic)

(Conjugate Acid)

(Basic)

(Non-basic)

(N-H Deprotonation)


(Acidic)
Primary Reactivity Nucleophilic attack at NElectrophilic attack at C3
Reagents Required Weak base (

, Pyridine)
Strong base (NaH,

-BuOK) or DMAP
Typical Yield (N-Acyl) High (>85%)Variable (40-90%) depending on C3 competition
Side Reactions MinimalC3-Acylation, Dimerization

Part 3: Experimental Protocols

Protocol A: N-Acylation of Indoline (Standard Amine Protocol)

Target Audience: Routine synthesis, kinetic resolution precursors.

Principle: Indoline is sufficiently nucleophilic to react with acid chlorides or anhydrides using a mild base to scavenge the HCl/acid byproduct.

Reagents:

  • Indoline (1.0 equiv)[1][2]

  • Acyl Chloride (1.1 equiv) or Acetic Anhydride

  • Triethylamine (

    
    ) or Pyridine (1.2 - 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve indoline (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (1.5 mmol) and cool the solution to 0°C.
    
  • Acylation: Add the acyl chloride (1.1 mmol) dropwise over 5 minutes. Note: Exothermic reaction.

  • Monitoring: Allow to warm to room temperature (RT). Monitor by TLC (typically 1-3 hours). Indoline spot (lower

    
    ) should disappear; N-acyl product (higher 
    
    
    ) appears.
  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/base) and then saturated

    
    .
    
  • Validation: Dry over

    
    , concentrate. Yields are typically quantitative  or near-quantitative without chromatography.
    
Protocol B: N-Acylation of Indole (Base-Mediated Anion Method)

Target Audience: Functionalization of indole core, preventing C3-acylation.

Principle: To force N-acylation, the indole must be deprotonated to form the indolyl anion , which is a hard nucleophile and reacts at the nitrogen.

Reagents:

  • Indole (1.0 equiv)[1][2]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Acyl Chloride (1.2 equiv)[2]

  • Solvent: DMF (N,N-Dimethylformamide) or THF

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C under

    
    .
    
  • Anion Formation: Add solution of indole (1.0 mmol in 1 mL DMF) dropwise. Stir at 0°C for 30 mins until

    
     evolution ceases. Observation: Solution often turns yellow/brown indicating anion formation.
    
  • Acylation: Add acyl chloride (1.2 mmol) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Carefully quench with ice water (excess NaH will fizz). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with water and brine (critical to remove DMF). Dry over

    
    .[2][3] Column chromatography is usually required to separate N-acyl indole from trace C3-acylated byproducts.
    

Part 4: Decision Framework & Troubleshooting

Use the following logic flow to determine the optimal pathway for your substrate.

AcylationWorkflowStartStart: Select SubstrateIsIndolineIs substrate Indoline?Start->IsIndolineIndolinePathUse Protocol A:DCM, Et3N, AcClIsIndoline->IndolinePathYesIsIndoleIs substrate Indole?IsIndoline->IsIndoleNoCheckSensBase Sensitive Groups?IsIndole->CheckSensYesStrongBaseUse Protocol B:NaH, DMF, AcClCheckSens->StrongBaseNoMildBaseAlternative:DMAP (cat), Et3N, Ac2O(Phase Transfer)CheckSens->MildBaseYes (Avoid NaH)

Figure 2: Decision tree for selecting N-acylation conditions based on substrate identity and functional group tolerance.

Troubleshooting Guide
  • Problem: C3-Acylation observed in Indole reaction.

    • Cause: Incomplete deprotonation or "soft" electrophile character.

    • Solution: Ensure NaH is fresh. Switch to a "harder" solvent like DMF or use a crown ether (18-crown-6) to separate the ion pair, increasing N-nucleophilicity. Alternatively, use the DMAP-catalyzed method : 10 mol% DMAP,

      
       (2 equiv), 
      
      
      in DCM.
  • Problem: Low conversion of Indoline.

    • Cause: Steric hindrance at the C2 position.

    • Solution: Switch from

      
       to Pyridine (used as solvent) and heat to 60°C.
      
  • Problem: Hydrolysis during workup.

    • Insight: N-acyl indoles are susceptible to hydrolysis under strong basic conditions because the amide bond is twisted and the nitrogen is a good leaving group (indolyl anion is stable).

    • Solution: Avoid strong hydroxide washes. Use mild acid quench or neutral buffer.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole electronic structure and reactivity).
  • Okauchi, T., et al. (2000).[4] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride". Organic Letters, 2(10), 1485–1487. Link (Context for C3 vs N1 selectivity).

  • Du, T., et al. (2022). "Chemoselective N-acylation of indoles using thioesters as acyl source". Beilstein Journal of Organic Chemistry, 18, 89–94.[5] Link (Modern N-acylation methods).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa values of Indole/Anilines).

  • Kikugawa, Y. (1981).[6] "N-Acylation of indole with acid chloride and potassium hydroxide in dimethoxyethane". Synthesis, 1981(6), 460-461. (Classic base-mediated protocol).[5][7]

Biological activity of methyl indoline-3-carboxylate vs. its ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl Indoline-3-carboxylate and its Ethyl ester analog.[1][2] Unlike standard product descriptions, this analysis focuses on their distinct roles as pharmacophores, metabolic substrates, and synthetic intermediates in drug discovery.[2]

Biological Activity, Pharmacokinetics, and Experimental Applications[2]

Executive Summary

Methyl indoline-3-carboxylate and Ethyl indoline-3-carboxylate are critical scaffolds in medicinal chemistry, primarily serving as precursors to indole-based therapeutics (e.g., Indomethacin) and as constrained amino acid analogs.[1][2] While structurally similar, their biological utility diverges significantly based on esterase lability and lipophilicity .[2]

  • Methyl Ester: Exhibits rapid enzymatic hydrolysis.[2] Preferred in biocatalytic resolutions (e.g., with Candida antarctica Lipase B) and as a transient protecting group in rapid synthetic sequences.[2]

  • Ethyl Ester: Offers superior lipophilicity (higher LogP) and membrane permeability.[1][2] It is the preferred form for prodrug Design where extended plasma half-life or Blood-Brain Barrier (BBB) penetration is required before metabolic conversion to the active carboxylic acid.[1][2]

Physicochemical & Pharmacokinetic Profile[1][3]

The choice between methyl and ethyl esters dictates the molecule's interaction with biological membranes and hydrolytic enzymes.

Table 1: Comparative Physicochemical Properties
PropertyMethyl Indoline-3-carboxylateEthyl Indoline-3-carboxylateBiological Implication
Molecular Weight ~175.19 g/mol ~189.21 g/mol Minimal impact on steric fit; Ethyl adds slight bulk.[1][2]
Lipophilicity (cLogP) ~1.8 - 2.1~2.3 - 2.6Ethyl is superior for passive diffusion across cell membranes.[1][2]
tPSA (Ų) ~38.3~38.3Identical polar surface area; permeability differences are driven by the alkyl chain.[2]
Enzymatic Hydrolysis Fast (

high)
Moderate (

lower)
Methyl ester is a "burst" release substrate; Ethyl provides sustained release.[1][2]
Solubility (Water) LowVery LowBoth require organic co-solvents (DMSO) for biological assays.[1][2]

Biological Activity & Mechanism of Action[4]

A. Metabolic Stability & Esterase Sensitivity

The primary biological differentiator is the rate of hydrolysis by carboxylesterases (CES1/CES2).

  • Methyl Indoline-3-carboxylate: The methoxy group is less sterically hindered, allowing for rapid nucleophilic attack by the serine residue in the esterase active site. This makes it an ideal substrate for Kinetic Resolution assays where distinguishing between enantiomers (at C2) is required.[1][2]

  • Ethyl Indoline-3-carboxylate: The additional methylene group (

    
    ) introduces steric bulk that retards hydrolysis by a factor of 2–5x compared to the methyl ester.[1][2] This stability is exploited in prodrug strategies  to ensure the molecule survives first-pass metabolism in the liver long enough to reach peripheral tissues.
    
B. Pharmacological Applications (Case Studies)
  • Antioxidant & Anti-inflammatory Agents: Derivatives of indoline-3-carboxylates (specifically N-substituted morpholine analogs) have shown potent antioxidant activity.[1][2] The ethyl ester is often used in cellular assays to facilitate entry into macrophages (e.g., RAW 264.7 cells), where intracellular esterases then liberate the active free acid to scavenge Reactive Oxygen Species (ROS).[2]

  • Synthesis of Indomethacin Analogs: Both esters serve as key intermediates in the Fischer indole synthesis pathways used to create Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The methyl ester is frequently cited in optimized industrial routes due to its cleaner leaving group characteristics during transesterification/cyclization steps.

  • Biocatalytic Resolution: Studies utilizing Candida antarctica Lipase B (CAL-B) demonstrate that the methyl ester is the preferred substrate for enantioselective transesterification, yielding high enantiomeric excess (ee > 95%) for chiral indoline synthesis.[2]

Visualizing the Metabolic Pathway

The following diagram illustrates the differential metabolic fate of the two esters within a cellular environment.

MetabolicPathway Prodrug_Me Methyl Indoline-3-carboxylate (Low Lipophilicity) Membrane Cell Membrane (Passive Diffusion) Prodrug_Me->Membrane Moderate Entry Prodrug_Et Ethyl Indoline-3-carboxylate (High Lipophilicity) Prodrug_Et->Membrane Rapid Entry Esterase Carboxylesterase (CES1 / CES2) Membrane->Esterase Substrate Binding Intracellular Intracellular Space ActiveDrug Indoline-3-Carboxylic Acid (Active Metabolite) Esterase->ActiveDrug Hydrolysis (Methyl: Fast) (Ethyl: Slow) Target Biological Target (e.g., COX-1/2, ROS) ActiveDrug->Target Therapeutic Effect

Figure 1: Comparative metabolic activation pathway.[1][2] The ethyl ester demonstrates superior membrane permeability, while the methyl ester undergoes faster hydrolysis once inside the cell.

Experimental Protocols

Protocol A: Esterase Stability Assay

Objective: To quantify the hydrolysis half-life (


) of methyl vs. ethyl esters.
  • Preparation:

    • Prepare 10 mM stock solutions of Methyl and Ethyl indoline-3-carboxylate in DMSO.

    • Thaw Porcine Liver Esterase (PLE) or Human Carboxylesterase 1 (hCES1) in PBS (pH 7.4).[1][2]

  • Incubation:

    • Dilute substrate to 100 µM in PBS containing 1 unit/mL esterase.[2]

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench immediately with 50 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).[1][2]

  • Analysis:

    • Centrifuge at 10,000 rpm for 5 min.

    • Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.[1][2]

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .[1][2]
    • Self-Validation: The methyl ester should show >50% degradation within 30 mins; Ethyl ester should remain >60% intact at the same time point.

Protocol B: Cell Viability Screening (MTT Assay)

Objective: Determine cytotoxicity or efficacy in cell lines (e.g., HEK293 or RAW 264.7).[1][2]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve esters in DMSO (Final DMSO < 0.5%).[1][2]

    • Treat cells with serial dilutions (0.1 µM – 100 µM) of Methyl and Ethyl esters.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[2]

    • Measure Absorbance at 570 nm.[2]

  • Data Interpretation:

    • If testing for antioxidant protection: Pre-treat cells with esters for 2h, then challenge with

      
      .[1][2] The Ethyl ester  should show higher protection due to better intracellular accumulation.
      

Synthesis & Workflow Visualization

The following diagram outlines the standard workflow for synthesizing these esters and testing their biological stability.

ExperimentalWorkflow Start Start: Indoline-3-Carboxylic Acid Reaction Fischer Esterification (ROH + H2SO4, Reflux) Start->Reaction Purification Purification (Recrystallization/Column) Reaction->Purification Me_Ester Methyl Ester (Yield: ~85%) Purification->Me_Ester MeOH Et_Ester Ethyl Ester (Yield: ~75%) Purification->Et_Ester EtOH Assay_Stab Assay 1: Metabolic Stability (Liver Microsomes/S9 Fraction) Me_Ester->Assay_Stab Assay_Cell Assay 2: Cellular Permeability (Caco-2 / PAMPA) Me_Ester->Assay_Cell Et_Ester->Assay_Stab Et_Ester->Assay_Cell Decision Select Candidate: Methyl for Rapid Release Ethyl for Sustained Release Assay_Stab->Decision Data Analysis

Figure 2: Experimental workflow from chemical synthesis to biological validation.

References

  • Kafarski, P., & Lejczak, B. (1991).[2] Enzymatic and chromatographic resolution procedures applied to the synthesis of phosphoproline enantiomers. (Discusses Lipase B specificity for methyl indoline esters). Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Retrieved from [Link]

  • PubChem. (2025).[1][2] Ethyl Indole-3-carboxylate Compound Summary. Retrieved from [Link][1][2]

Sources

A Senior Application Scientist's Guide to Orthogonal Methods for Comprehensive Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the concept of "purity" is not merely a quality metric; it is the bedrock of safety and efficacy. A single analytical technique, no matter how powerful, provides only one perspective on a molecule's integrity. True confidence in a product's purity profile is achieved through the strategic application of orthogonal methods—a multi-faceted approach that examines a molecule through different analytical lenses. This guide provides an in-depth comparison of key orthogonal methods, supported by scientific principles and practical workflows, to empower researchers, scientists, and drug development professionals in building robust purity analysis strategies.

The International Council for Harmonisation (ICH) guideline Q6B, which outlines test procedures and acceptance criteria for biotechnological and biological products, establishes that a comprehensive purity assessment is a critical quality standard.[1][2][3] Specifications, which include tests, analytical procedures, and acceptance criteria, are a fundamental part of the total control strategy for a drug substance or product.[4][5]

Section 1: The Principle of Orthogonality

Orthogonality in analytical chemistry refers to the use of multiple, distinct methods to measure the same attribute. The power of this approach lies in selecting techniques that rely on fundamentally different scientific principles of separation or detection. For instance, separating a protein based on its size (hydrodynamic radius) and then, in a separate experiment, by its surface charge provides two independent, or orthogonal, data sets. If both methods indicate high purity, the confidence in that result is significantly greater than from either method alone. This strategy is essential for detecting a wide array of potential impurities that might be missed by a single method.[6][7]

The primary goal is to build a self-validating system where the weaknesses of one method are compensated by the strengths of another, ensuring that no impurity goes undetected.

Section 2: The Impurity Landscape: What Are We Looking For?

Impurities in pharmaceutical products are broadly categorized, and each category requires a tailored analytical approach.

  • Product-Related Impurities: These are molecular variants of the drug substance that form during manufacturing or storage.

    • For Biologics (e.g., Monoclonal Antibodies - mAbs): Aggregates, fragments, charge variants (deamidation, oxidation), and glycosylation variants.[7][8]

    • For Small Molecules: Isomers, degradation products, and by-products from synthesis.[9]

  • Process-Related Impurities: These substances are introduced during the manufacturing process.

    • For Biologics: Host cell proteins (HCPs), host cell DNA, and components from cell culture media.[10]

    • For Small Molecules: Residual solvents, unreacted starting materials, and reagents.[9]

  • Contaminants: Extraneous substances inadvertently introduced into the product (e.g., microbial, elemental impurities).[11][12]

Section 3: Core Orthogonal Methodologies: A Comparative Analysis

A robust purity profile is built by combining methods that probe different physicochemical properties of the molecule. Below is a comparison of core techniques.

Methods for Size-Based Heterogeneity (Aggregates & Fragments)

High molecular weight species, or aggregates, are a critical quality attribute (CQA) for biotherapeutics as they can impact product safety and efficacy.[7]

MethodPrinciple of SeparationStrengthsLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic volume. Larger molecules elute first as they cannot enter the pores of the stationary phase.[13][14]Gold standard for aggregate and fragment analysis. Mild, non-denaturing mobile phases preserve the protein's native structure.[15]Potential for non-specific interactions with the column matrix. Resolution can be limited.
Capillary Electrophoresis-SDS (CE-SDS) Electrophoretic mobility in a sieving matrix based on molecular weight.[16]High resolution and automated.[17] Provides an orthogonal view to SEC as it's a denaturing technique.[18]Denaturing conditions may not reflect the native state of aggregates.

Expert Insight: SEC is the workhorse for quantifying aggregates.[19][20] However, its Achilles' heel can be secondary interactions between the protein and the column's stationary phase, which can lead to peak tailing and inaccurate quantification. CE-SDS provides an excellent orthogonal check.[17] Because it separates under denaturing conditions based on polypeptide size, it is not susceptible to the same secondary interactions, offering a truly independent confirmation of size variants.[18]

Methods for Charge-Based Heterogeneity

Charge variants in biotherapeutics can arise from post-translational modifications like deamidation or oxidation and can affect stability and biological activity.[8][21]

MethodPrinciple of SeparationStrengthsLimitations
Ion-Exchange Chromatography (IEX) Reversible interaction with a charged stationary phase based on the protein's surface charge.[22]High-resolution separation of charge variants.[8][23] Can be optimized with salt or pH gradients.[23]Method development can be complex. Highly dependent on mobile phase pH and ionic strength.
Capillary Isoelectric Focusing (cIEF) Separation in a pH gradient based on the protein's isoelectric point (pI).[24]Very high resolution, capable of separating isoforms differing by as little as 0.04 pI units.[24]Can be sensitive to sample matrix effects. Mobilization step can sometimes affect resolution.

Expert Insight: IEX is a powerful tool for routine charge variant analysis.[25] However, cIEF offers superior resolution and a different separation principle, making it an ideal orthogonal method. While IEX separates based on general surface charge at a specific pH, cIEF separates proteins based on their fundamental isoelectric point across a pH gradient. This distinction allows cIEF to resolve subtle charge differences that might be missed by IEX.[6][24]

Methods for Hydrophobicity and Polarity

For both small molecules and large biomolecules, changes in structure can alter hydrophobicity.

MethodPrinciple of SeparationStrengthsLimitations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[26][27]High resolution and efficiency.[28] Excellent for separating small molecule impurities and protein variants like oxidized forms.[7][29]Organic solvents and denaturing conditions can alter protein structure. Not suitable for native protein analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Effective for separating highly polar compounds that are poorly retained in RP-HPLC.Mobile phase selection can be challenging. Slower equilibration times compared to RP-HPLC.

Expert Insight: RP-HPLC is the cornerstone of small molecule purity analysis and is highly effective for detecting subtle changes in proteins, such as oxidation, which increases polarity.[7][30] When analyzing a complex small molecule sample, using two different RP-HPLC methods can provide orthogonality. For example, one method might use a standard C18 column with a low pH mobile phase, while the orthogonal method could use a phenyl-hexyl column with a high pH mobile phase. The change in both stationary phase chemistry and mobile phase pH alters the selectivity and ensures a more comprehensive separation of potential impurities.

The Ultimate Orthogonal Detector: Mass Spectrometry (MS)

While the techniques above are separation-based, Mass Spectrometry is a detection method that provides an orthogonal dimension of data: mass-to-charge ratio. When coupled with a separation technique (like LC-MS), it offers unparalleled specificity.[31][32]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, enabling the determination of elemental compositions for unknown impurities.[31][33]

  • Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting ions, which is crucial for definitive identification of impurities.[33][34]

Expert Insight: MS is not just a detector; it is an identification tool.[31] For any unknown peak observed in a chromatogram, MS provides the molecular weight, a critical piece of the puzzle.[32] This is indispensable for impurity profiling, as regulatory agencies require identification of impurities above certain thresholds.[33][35]

Section 4: Building an Orthogonal Strategy: Workflows & Case Studies

Case Study 1: Purity Analysis of a Monoclonal Antibody (mAb)

Objective: To provide a comprehensive purity profile, focusing on aggregates, fragments, and charge variants.

Orthogonal Workflow:

mAb_Purity_Workflow

Comparative Data (Hypothetical):

ParameterSEC-HPLC ResultCE-SDS (non-reduced) ResultRationale for Orthogonality
% High Molecular Weight (HMW)0.85%0.79%SEC separates by native size, while CE-SDS separates by denatured molecular weight. Agreement builds confidence.
% Monomer98.5%98.6%Different separation principles confirm monomer content.
% Low Molecular Weight (LMW)0.65%0.61%Both methods confirm low levels of fragmentation.
ParameterIEX-HPLC ResultcIEF ResultRationale for Orthogonality
% Acidic Variants15.2%16.0%IEX separates by surface charge interaction, cIEF by isoelectric point. cIEF may resolve additional acidic species.
% Main Peak75.8%75.1%Good correlation between orthogonal charge-based methods.
% Basic Variants9.0%8.9%Confirms the basic variant profile.
Case Study 2: Purity Analysis of a Small Molecule Drug Substance

Objective: To quantify known impurities and identify any unknown degradation products following a forced degradation study.

Orthogonal Workflow:

SmallMolecule_Purity_Workflow

Expert Insight: In this workflow, the first HPLC method provides the primary purity data. If an impurity peak is observed co-eluting with the main peak or is poorly resolved, the orthogonal method is crucial. The different column chemistry (C18 vs. Phenyl) and pH will alter the retention times and selectivity, likely resolving the issue. Any peak that remains unknown after chromatographic analysis is then subjected to LC-MS for structural elucidation.[34][35]

Section 5: Experimental Protocols

Protocol 1: Generic SEC-HPLC Method for mAb Aggregation
  • System: UHPLC system with UV detector.

  • Column: SEC column suitable for proteins, e.g., 300 Å pore size, 7.8 x 300 mm.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute mAb sample to 1 mg/mL in mobile phase.

  • Data Analysis: Integrate peaks corresponding to High Molecular Weight (HMW) species, the monomer, and Low Molecular Weight (LMW) species. Calculate the relative percentage of each.

Protocol 2: Generic RP-HPLC Method for Small Molecule Purity
  • System: HPLC or UHPLC system with DAD/UV detector.

  • Column: C18 column, e.g., 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm, or as appropriate for the analyte.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Calculate purity based on area percent normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

A comprehensive purity analysis is not a single measurement but a mosaic of orthogonal data. By strategically combining methods that probe different molecular properties—such as size, charge, and hydrophobicity—and confirming identity with mass spectrometry, a robust and defensible purity profile can be established. This multi-dimensional view is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and is a cornerstone of regulatory compliance.[36][37][38] The adoption of an orthogonal mindset moves analytical science from simple testing to true product understanding.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Netpharmalab. (2025, March 10).
  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • MtoZ Biolabs. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used.
  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • LCGC International. (2020, November 13).
  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Bio-Techne. Comparing SDS-PAGE with Maurice CE-SDS for Protein Purity Analysis.
  • Agilent.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Agilent. Agilent Biocolumns Application Compendium - Charge Variant Analysis.
  • Google Patents.
  • Scantec Nordic.
  • AMSbiopharma. (2025, July 22).
  • ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Lumexpol. Determination of protein purity and heterogeneity by capillary gel electrophoresis and capillary isoelectric focusing.
  • Almac. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
  • Element Lab Solutions. (2024, September 16).
  • EMBL.
  • PubMed. (2018, February 20). Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS)
  • ThermoFisher.
  • PubMed. (2014, December 15).
  • Hovione. Small Molecules Analysis & QC.
  • ResolveMass Laboratories Inc. (2026, February 25).
  • Abcam.
  • Alphalyse. (2021, May 21). Orthogonal HCP analysis - why do we need it for mAbs?.
  • BioProcess International. (2014, April 1). Comparing SDS-PAGE and CE-SDS for Antibody Purity Analysis.
  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges.
  • Agilent.
  • PMC. (2025, September 26). Enhancing therapeutic antibody profiling: orthogonal strategies for stability and quality assessment.
  • Chromatography Online. (2022, April 15). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • ResearchGate. (2025, August 10). Separation Methods and Orthogonal Techniques | Request PDF.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • YouTube. (2022, November 3). Orthogonal Similarity Assessment of Monoclonal Antibodies Using Circular Dichroism, FTIR and Raman.
  • Butterworth Labs. (2021, March 2).
  • Wikipedia.
  • PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Lab Manager. (2025, November 27).
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl indoline-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Strategy: The "Why" Before the "What"

As a Senior Application Scientist, I often see safety protocols that list equipment without explaining the chemical causality. For Methyl indoline-3-carboxylate hydrochloride , you are not just handling a white powder; you are managing a bifunctional organic salt with distinct reactive moieties.

This compound presents a triad of hazards that dictates your PPE strategy:

  • The Indoline Core: A reduced indole scaffold (2,3-dihydroindole). Unlike indole, the nitrogen here is a secondary amine, making it more basic and potentially more bioavailable/permeable to skin than its aromatic counterpart.

  • The Methyl Ester: Susceptible to hydrolysis. While generally stable, contact with moisture or mucous membranes can release methanol and the corresponding carboxylic acid.

  • The Hydrochloride Counter-ion: This turns the compound into a salt. Upon contact with the moisture in your eyes or respiratory tract, it hydrolyzes to release hydrochloric acid (HCl) , causing immediate, sharp irritation.

Core Directive: Treat this substance as a Sensitizing Irritant with potential bioactivity. Your PPE must prevent not just acute burns, but also long-term sensitization.

Personal Protective Equipment (PPE) Technical Specifications

Do not default to generic "lab safety" standards. Use this targeted protection matrix.

A. Dermal Protection (Hands & Body)
  • The Problem: Organic esters can permeate standard latex gloves. The hydrochloride salt is corrosive to skin micro-abrasions.

  • The Solution:

    • Primary Barrier: Nitrile Rubber (0.11 mm / 4 mil minimum) .

      • Reasoning: Nitrile offers superior resistance to organic esters and acids compared to latex. It also eliminates the risk of latex protein allergies, which can be exacerbated by chemical irritants.

    • Technique (Double Gloving): Mandatory when handling >500 mg or preparing stock solutions.

      • Inner Glove: Standard Nitrile (4 mil).

      • Outer Glove: Extended cuff Nitrile (6 mil).

      • Logic: The outer glove takes the mechanical stress and gross contamination; the inner glove remains the sterile barrier.

    • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends (polyester) which can melt into the skin if a fire occurs involving organic solvents used in the reaction.

B. Ocular & Face Protection
  • The Problem: HCl salts are hygroscopic. If dust settles on the eye, it rapidly absorbs tear fluid, creating a concentrated acidic solution.

  • The Solution:

    • Standard Handling: Chemical Splash Goggles (ANSI Z87.1+ D3) .

      • Critical Note: Safety glasses are insufficient for fine powders. Air currents in fume hoods can eddy powders around the side-shields of glasses. Goggles provide a seal.

    • Large Scale (>10g): Add a Face Shield over goggles to protect the neck and chin from dust deposition.

C. Respiratory Protection
  • The Problem: Inhalation of the dust causes immediate upper respiratory tract irritation (burning sensation, coughing) due to HCl release.

  • The Solution:

    • Primary Control: Certified Chemical Fume Hood . All weighing and transfer must occur here.

    • Secondary (If Hood Unavailable/Maintenance): N95 or P100 particulate respirator. Note: This is a last resort. Engineering controls (hoods) always supersede PPE.

PPE Decision Logic & Hierarchy

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.

PPE_Decision_Logic Start Task Assessment: Methyl indoline-3-carboxylate HCl Scale_Check Determine Scale of Operation Start->Scale_Check Small_Scale Small Scale (<1g) (Weighing/Transfer) Scale_Check->Small_Scale Large_Scale Large Scale (>1g) (Synthesis/Purification) Scale_Check->Large_Scale Haz_Check Hazard: Dust Generation + Acidic Hydrolysis Small_Scale->Haz_Check Large_Scale->Haz_Check PPE_Level_1 LEVEL 1 PROTECTION - Fume Hood (Sash <18") - Nitrile Gloves (Single layer) - Splash Goggles - Lab Coat Haz_Check->PPE_Level_1 Minimal Dust Risk PPE_Level_2 LEVEL 2 PROTECTION - Fume Hood (High Flow) - Double Nitrile Gloves - Splash Goggles + Face Shield - Tyvek Sleeves (Optional) Haz_Check->PPE_Level_2 High Dust Potential

Figure 1: Decision logic for PPE selection based on operational scale and dust hazard potential.

Operational Workflow: From Storage to Disposal

Safety is not static; it is a process. Follow this chronological workflow to maintain containment.

Phase 1: Pre-Operational Setup
  • Inspect the Fume Hood: Verify flow rate is 80-100 fpm.

  • Prepare the Balance: Place the analytical balance inside the hood if possible. If not, use a tarred transfer vessel (weigh empty container outside, add solid inside hood, re-weigh).

  • Don PPE: Put on goggles before gloves to avoid contaminating your face with gloved hands later.

Phase 2: Handling & Synthesis
  • Weighing: Use an anti-static gun if the powder is static-charged (common with dry organic salts). Static can cause powder to "jump" out of spatulas, bypassing PPE.

  • Solubilization: Add solvent (e.g., Methanol, DCM) slowly. The HCl salt may release heat (exothermic solvation). Ensure the vessel is vented.[1]

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen) and wipe up.

    • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeability.

Phase 3: Decontamination & Disposal

This material is an Organic Acid Salt . It cannot go down the drain.

Waste CategoryDescriptionDisposal Action
Solid Waste Contaminated paper towels, gloves, weigh boats.Place in a double-bagged "Hazardous Solid Waste" bin. Label as "Toxic/Irritant Organic Solid".
Liquid Waste Reaction mixtures, mother liquors.Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on solvent used.
Glassware Flasks, spatulas.Rinse with acetone inside the hood into the liquid waste container before removing for washing.

Emergency Response Protocols

Every researcher must memorize the "First 60 Seconds" response.

Emergency_Response Exposure Exposure Event Type_Skin Skin Contact Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Type_Inhale Inhalation Exposure->Type_Inhale Action_Skin 1. Remove Gloves/Coat 2. Flush Water (15 min) 3. Soap Wash Type_Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Eye Wash Station (15 min) 3. Seek Medical Aid Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Rest in Half-Upright Pos. 3. Monitor Breathing Type_Inhale->Action_Inhale

Figure 2: Immediate emergency response actions for different exposure routes.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate. (Note: Used as closest structural proxy for hazard classification of the indoline derivative). Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide: Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.